Product packaging for Telomycin(Cat. No.:CAS No. 19246-24-3)

Telomycin

Cat. No.: B1683000
CAS No.: 19246-24-3
M. Wt: 1272.3 g/mol
InChI Key: FJEKCPBQVANMTA-GRZFNQFESA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C59H77N13O19 B1683000 Telomycin CAS No. 19246-24-3

Properties

CAS No.

19246-24-3

Molecular Formula

C59H77N13O19

Molecular Weight

1272.3 g/mol

IUPAC Name

(2S)-2-amino-4-[[(2S)-1-[[(3S,6S,12S,13S,21S,24S,27S,28R,31S,32R)-13,32-dihydroxy-24-[(1S)-1-hydroxyethyl]-3-[(1S)-1-hydroxy-2-methylpropyl]-6-[1-(1H-indol-3-yl)ethyl]-9-(1H-indol-3-ylmethylidene)-21,28-dimethyl-2,5,8,11,17,20,23,26,30-nonaoxo-29-oxa-1,4,7,10,16,19,22,25-octazatricyclo[29.3.0.012,16]tetratriacontan-27-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C59H77N13O19/c1-25(2)49(79)46-57(87)72-18-16-40(76)48(72)59(90)91-29(6)45(69-52(82)38(24-73)65-41(77)20-34(60)58(88)89)55(85)68-44(28(5)74)54(84)64-27(4)50(80)63-23-42(78)71-17-15-39(75)47(71)56(86)66-37(19-30-21-61-35-13-9-7-11-31(30)35)51(81)67-43(53(83)70-46)26(3)33-22-62-36-14-10-8-12-32(33)36/h7-14,19,21-22,25-29,34,38-40,43-49,61-62,73-76,79H,15-18,20,23-24,60H2,1-6H3,(H,63,80)(H,64,84)(H,65,77)(H,66,86)(H,67,81)(H,68,85)(H,69,82)(H,70,83)(H,88,89)/t26?,27-,28-,29+,34-,38-,39-,40+,43-,44-,45-,46-,47-,48-,49-/m0/s1

InChI Key

FJEKCPBQVANMTA-GRZFNQFESA-N

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)NCC(=O)N2CC[C@@H]([C@H]2C(=O)N/C(=C\C3=CNC4=CC=CC=C43)/C(=O)N[C@H](C(=O)NC(C(=O)N5CC[C@H]([C@H]5C(=O)O1)O)[C@H](C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)[C@H](C)O)NC(=O)[C@H](CO)NC(=O)C[C@@H](C(=O)O)N

Canonical SMILES

CC1C(C(=O)NC(C(=O)NC(C(=O)NCC(=O)N2CCC(C2C(=O)NC(=CC3=CNC4=CC=CC=C43)C(=O)NC(C(=O)NC(C(=O)N5CCC(C5C(=O)O1)O)C(C(C)C)O)C(C)C6=CNC7=CC=CC=C76)O)C)C(C)O)NC(=O)C(CO)NC(=O)CC(C(=O)O)N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Telomycin, A-128, A 128, A128, Antibiotic 128, NSC 235069

Origin of Product

United States

Foundational & Exploratory

The Chemical Architecture of Telomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the chemical structure of Telomycin, a potent cyclic depsipeptide antibiotic. The information presented herein is intended to support research and development efforts in the fields of medicinal chemistry, pharmacology, and drug discovery.

Core Chemical Structure

This compound is a complex nonribosomally synthesized peptide antibiotic. Its defining feature is a macrocyclic core composed of eleven amino acid residues, forming a depsipeptide lactone ring structure. First isolated in the 1950s, the precise stereochemistry of this compound has been the subject of revision, with modern analytical techniques providing a definitive structural elucidation.[1]

The molecule possesses a number of non-proteinogenic and modified amino acids, which contribute to its unique biological activity. These include β-methyltryptophan, dehydrotryptophan (ΔTrp), and hydroxylated amino acids.[1] The molecular formula for this compound A, a prominent member of the this compound family, is C₅₉H₇₇N₁₃O₁₉.

Table 1: Physicochemical Properties of this compound A

PropertyValueSource
Molecular FormulaC₅₉H₇₇N₁₃O₁₉PubChem
Molecular Weight1272.3 g/mol PubChem
Exact Mass1271.54586728 DaPubChem

Amino Acid Composition and Stereochemistry

The cyclic nature of this compound is formed by a lactone bond between the C-terminal carboxyl group of one amino acid and the side-chain hydroxyl group of another. The precise sequence and stereochemistry of the constituent amino acids are crucial for its antibiotic activity. Recent studies, employing advanced analytical methods, have revised the initially proposed all L-amino acid configuration.[1]

Table 2: Amino Acid Constituents of this compound

Amino Acid ResidueAbbreviationChiralityNotes
Aspartic acidAspL
ThreonineThrL
AlanineAlaL
GlycineGly-Achiral
ProlineProL
TryptophanTrpL
β-methyltryptophanβ-MeTrpLNon-proteinogenic
DehydrotryptophanΔTrp-Non-proteinogenic
HydroxyprolineHypLPost-translationally modified
SerineSerL
Allo-threonineaThrDNon-proteinogenic

Experimental Protocols for Structural Elucidation

The definitive structure of this compound was elucidated through a combination of spectroscopic and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol:

  • Sample Preparation: A purified sample of this compound is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

  • Data Acquisition: A suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectra are acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher).

  • ¹H and ¹³C Spectra: These spectra provide initial information on the types of protons and carbons present in the molecule.

  • COSY (Correlation Spectroscopy): This experiment establishes proton-proton coupling networks, helping to identify adjacent protons within the amino acid spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, aiding in the assignment of carbon signals based on their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment reveals couplings between protons and carbons separated by two or three bonds. This is critical for sequencing the amino acid residues and identifying the macrocyclic ring closure.

  • Data Analysis: The collective NMR data is analyzed to piece together the connectivity of the molecule and assign the chemical shifts of each atom.

Mass Spectrometry (MS)

Protocol:

  • Sample Introduction: A solution of this compound is introduced into the mass spectrometer via an electrospray ionization (ESI) source.

  • Full Scan MS: An initial full scan mass spectrum is acquired to determine the molecular weight of the parent ion ([M+H]⁺ or [M+Na]⁺).

  • Tandem Mass Spectrometry (MS/MS): The parent ion is isolated and subjected to collision-induced dissociation (CID) to generate fragment ions.

  • Fragmentation Analysis: The resulting fragmentation pattern is analyzed to deduce the amino acid sequence. The fragmentation of the cyclic depsipeptide often involves characteristic losses of amino acid residues and side chains, allowing for sequential analysis. A detailed fragmentation pattern for this compound is not publicly available, but the general principles of peptide fragmentation apply.

Stereochemical Analysis: Advanced Marfey's Method

Protocol:

  • Acid Hydrolysis: The peptide backbone of this compound is hydrolyzed by heating in 6 M HCl to break it down into its constituent amino acids.

  • Derivatization: The amino acid hydrolysate is reacted with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This chiral reagent forms diastereomeric derivatives with the D- and L-amino acids.

  • LC-MS Analysis: The diastereomeric derivatives are separated and analyzed by liquid chromatography-mass spectrometry (LC-MS).

  • Stereochemical Assignment: The retention times of the derivatized amino acids from this compound are compared to those of authentic D- and L-amino acid standards derivatized in the same manner. This allows for the unambiguous assignment of the absolute stereochemistry of each amino acid residue.

Mechanism of Action: Interaction with Cardiolipin

This compound exerts its antibacterial effect through a specific interaction with cardiolipin, a dimeric phospholipid found in bacterial cell membranes. This interaction leads to the disruption of membrane integrity and ultimately cell death.

Telomycin_Mechanism This compound This compound Cardiolipin Cardiolipin This compound->Cardiolipin Specific Binding Membrane Lipid Bilayer Cardiolipin->Membrane Disruption of Membrane Potential CellDeath Cell Death Membrane->CellDeath Loss of Integrity & Ion Leakage

References

Technical Guide to Telomycin Production by Streptomyces canus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Streptomyces canus as a producing organism for the potent cyclic depsipeptide antibiotic, Telomycin. The document covers the genomic and biosynthetic background, detailed experimental protocols, and strategies for strain improvement, presenting quantitative data in structured tables and visualizing complex processes with diagrams.

Introduction to Streptomyces canus and this compound

Streptomyces canus, a soil-dwelling actinobacterium, is the natural producer of this compound, a cyclic depsipeptide antibiotic. This compound exhibits significant bactericidal activity, particularly against Gram-positive pathogens, including multidrug-resistant (MDR) strains such as penicillin-resistant Staphylococcus aureus and vancomycin-intermediate S. aureus (VISA).[1] Its unique mode of action, which involves targeting the bacterial membrane, makes it a subject of renewed interest in the face of rising antimicrobial resistance. Two key strains referenced in the literature are S. canus ATCC 12646 and ATCC 12647.[2]

Genomics and Biosynthesis of this compound

The production of this compound in S. canus is orchestrated by a large biosynthetic gene cluster (BGC). Understanding this genetic blueprint is crucial for pathway engineering and production optimization.

This compound Biosynthetic Gene Cluster

In S. canus ATCC 12646, the this compound (TEM) biosynthesis gene cluster has been characterized in detail.[1][2] It is a substantial cluster, spanning approximately 80.5 kb and comprising 34 distinct genes. These genes encode a variety of proteins essential for the synthesis of the antibiotic, including:

  • Nonribosomal Peptide Synthetases (NRPSs): Large, modular enzymes responsible for the assembly of the peptide backbone of this compound.

  • Fatty Acid Ligase: Involved in the synthesis of the lipid component.

  • Tailoring Enzymes: A suite of enzymes, including hydroxylases and P450 monooxygenases, that modify the peptide backbone to create the final, active structure.

  • Regulators and Transporters: Proteins that control the expression of the gene cluster and export the antibiotic out of the cell.

Genomic Features of Streptomyces canus ATCC 12647

The genome of S. canus ATCC 12647 has been sequenced, providing further insights into its metabolic potential.[3][4] The genomic analysis revealed the presence of 12 secondary metabolite biosynthetic gene clusters, indicating a rich capacity for producing a variety of natural products beyond this compound.[3][4]

FeatureValueReference
Genome Size7,794,673 bp[3][4]
G+C Content72.0%[3][4]
Number of Contigs64[3][4]
Putative Protein-Coding Genes7,360[3][4]
Secondary Metabolite BGCs12 (3 NRPS, 6 PKS, 1 hybrid, 2 other)[3][4]

This compound Biosynthesis Pathway

This compound is synthesized via a nonribosomal peptide synthetase (NRPS) assembly line. A key feature of its biosynthesis is a unique maturation step involving a transiently acylated precursor.

The process begins with the assembly of the peptide chain on the NRPS scaffold. Tailoring enzymes then modify specific amino acid residues, for instance, through hydroxylation. A fascinating aspect of the pathway is the role of the enzyme Tem25, a (de)acylase.[1][2] This enzyme cleaves a lipopeptide precursor, releasing 6-methylheptanoic acid and the mature this compound.[2] This deacylation step is crucial for the final antibiotic activity.

Telomycin_Biosynthesis cluster_precursors Precursor Supply cluster_nrps NRPS Assembly Line cluster_maturation Maturation AminoAcids Amino Acids NRPS NRPS Modules (tem genes) AminoAcids->NRPS FattyAcid Fatty Acid Precursor FattyAcid->NRPS Tailoring Tailoring Enzymes (Hydroxylases, P450s) NRPS->Tailoring Peptide Assembly & Modification Lipopeptide Lipopeptide-Telomycin Precursor Tailoring->Lipopeptide Formation of Precursor Tem25 Tem25 (Deacylase) This compound Mature this compound Tem25->this compound Cleavage Lipopeptide->Tem25

Caption: Proposed biosynthetic pathway of this compound in S. canus.

Experimental Protocols

This section outlines the methodologies for the fermentation of S. canus and the subsequent isolation and purification of this compound.

Fermentation Protocol

While a universally optimized medium for maximal this compound production is not publicly detailed, the following protocol is based on established methods for Streptomyces cultivation. Optimization of media components and culture conditions is recommended for process development.

4.1.1 Seed Culture Preparation

  • Inoculation: Inoculate a loopful of S. canus mycelial stock into a 250 mL flask containing 50 mL of a seed medium (e.g., Tryptic Soy Broth or a medium containing soluble starch, yeast extract, and peptone).

  • Incubation: Incubate the flask at 28-30°C on a rotary shaker at 180-200 rpm for 2-4 days, or until dense mycelial growth is observed.

4.1.2 Production Culture

  • Medium: Prepare a production medium. A historical patent suggests an aqueous carbohydrate solution with a nitrogenous nutrient.[2] A study on S. canus ATCC 12647 used M5 media containing soluble starch, NaNO₃, K₂HPO₄, and MgSO₄.[5] Optimization using different carbon (e.g., glucose, starch) and nitrogen (e.g., soybean meal, yeast extract) sources is a common strategy.

  • Inoculation: Transfer the seed culture (typically 5-10% v/v) into the production flasks or fermenter.

  • Fermentation: Incubate under submerged aerobic conditions at 28-30°C with agitation (e.g., 180 rpm) for 5-10 days.[5]

  • Monitoring: Monitor the fermentation for pH, biomass, and antibiotic activity using a bioassay against a sensitive indicator strain (e.g., Bacillus subtilis).

ParameterRecommended Range/Value
Temperature28 - 30 °C
pH6.5 - 7.5
Agitation180 - 220 rpm
AerationSubmerged aerobic conditions
Incubation Time5 - 10 days
Carbon SourcesGlucose, Soluble Starch
Nitrogen SourcesSoybean meal, Yeast Extract, NaNO₃
Isolation and Purification Protocol

The following protocol describes a general workflow for extracting and purifying this compound from the fermentation broth.

  • Broth Separation: After fermentation, separate the mycelial biomass from the culture supernatant by filtration or centrifugation.

  • Resin Adsorption: Mix the supernatant with an adsorbent resin such as Amberlite XAD-7HP or XAD-16N (1:1 ratio) to capture the this compound.[5] Stir for several hours to ensure complete binding.

  • Elution: Filter the resin and elute the bound compounds with an organic solvent, such as methanol or acetone.

  • Concentration: Remove the solvent from the eluate under reduced pressure using a rotary evaporator to yield a crude extract.

  • Chromatographic Purification: Purify the crude extract using Vacuum Liquid Chromatography (VLC) with a silica gel (e.g., 230-400 mesh) stationary phase.[5]

  • Gradient Elution: Elute the VLC column with a solvent gradient, for example, a methanol-in-acetone or methanol-in-chloroform gradient, to separate this compound from other metabolites.[5]

  • Fraction Analysis: Collect fractions and analyze for purity (e.g., by HPLC) and bioactivity. Pool the pure, active fractions and concentrate to obtain purified this compound.

Purification_Workflow Fermentation_Broth Fermentation Broth Filtration Filtration/ Centrifugation Fermentation_Broth->Filtration Supernatant Culture Supernatant Filtration->Supernatant Biomass Mycelial Biomass Filtration->Biomass Resin_Adsorption XAD Resin Adsorption Supernatant->Resin_Adsorption Elution Methanol/ Acetone Elution Resin_Adsorption->Elution Concentration Rotary Evaporation Elution->Concentration Crude_Extract Crude this compound Extract Concentration->Crude_Extract VLC Silica Gel VLC Crude_Extract->VLC Purified_this compound Purified this compound VLC->Purified_this compound

Caption: General workflow for the isolation and purification of this compound.

Quantitative Data

Quantitative data on this compound production and activity is essential for evaluating its potential as a therapeutic agent.

Production Yield

Specific volumetric yields (e.g., in mg/L) for this compound from S. canus fermentation are not widely reported in recent literature. An early patent reported the potency of a purified, recrystallized sample as 1900 units/mg .[2] Achieving high yields requires extensive process optimization.

Antimicrobial Activity
OrganismMIC (μg/mL) of Ambobactin
Staphylococcus aureus2
Bacillus subtilis1
Escherichia coli8
Pseudomonas aeruginosa>64
Candida albicans>64

Data for Ambobactin from Streptomyces ambofaciens F3.

Strain Improvement and Genetic Engineering

Significant opportunities exist to enhance this compound production and to generate novel, potentially more effective analogues through genetic manipulation of S. canus.

  • Pathway Engineering: In-frame deletions of specific genes in the this compound BGC have been successfully used to create new derivatives. For instance, deleting one hydroxylase and two P450 monooxygenase genes resulted in novel this compound analogues, confirming the role of these enzymes in post-assembly modification.[2]

  • Heterologous Expression: The entire 80.5 kb this compound gene cluster has been heterologously expressed in Streptomyces albus J1074.[1][2] This strategy moves the production pathway into a more genetically tractable and often "cleaner" host, which can simplify downstream processing and facilitate further genetic engineering, mutasynthesis, and production optimization.[1][2]

  • Precursor Engineering: The identification of lipopeptide precursors to this compound opens up possibilities for semi-synthesis. These precursors have shown rapid bactericidal activity against MDR Gram-positive pathogens, suggesting that modifying the acylation step could be a fruitful avenue for developing new antibiotics.[2]

Conclusion

Streptomyces canus remains a valuable microbial resource for the production of the antibiotic this compound. Advances in genomics and molecular biology have illuminated its biosynthetic pathway, providing a roadmap for rational strain improvement and the generation of novel derivatives. The detailed protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this compound and its analogues in the ongoing search for new treatments for bacterial infections. Further research focused on fermentation optimization to improve yields and comprehensive profiling of its antimicrobial activity will be critical for its potential clinical development.

References

The Discovery and History of Telomycin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Unique Membrane-Active Antibiotic

Introduction

Telomycin is a cyclic depsipeptide antibiotic that has garnered renewed interest for its potent activity against Gram-positive bacteria, including multidrug-resistant (MDR) strains. First discovered in the late 1950s, its unique mechanism of action, which involves targeting the bacterial cell membrane, sets it apart from many conventional antibiotics. This technical guide provides a comprehensive overview of the discovery, history, structure, mechanism of action, and biosynthesis of this compound, tailored for researchers, scientists, and drug development professionals.

Discovery and Producing Organism

This compound was first reported in the late 1950s as a product of actinomycete fermentation. The producing organism was identified as a strain of Streptomyces, a genus renowned for its prolific production of diverse bioactive secondary metabolites. Specifically, Streptomyces canus has been identified as a producer of this compound. Strains of this bacterium, such as ATCC 12646, have been utilized for the isolation and study of this antibiotic.[1][2]

Experimental Protocol: Isolation and Purification of this compound from Streptomyces canus

The following is a generalized protocol for the isolation and purification of this compound based on common methods for natural product extraction from Streptomyces.

1. Fermentation:

  • A pure culture of Streptomyces canus is inoculated into a suitable seed medium and incubated to generate a high-density starter culture.

  • The seed culture is then transferred to a larger production medium rich in carbon and nitrogen sources to support antibiotic biosynthesis. Fermentation is carried out under controlled temperature and aeration for several days.

2. Extraction:

  • After the fermentation period, the culture broth is harvested. The mycelial biomass is separated from the supernatant by centrifugation or filtration.

  • The antibiotic is primarily present in the supernatant. The cell-free supernatant is then extracted with a water-immiscible organic solvent, such as ethyl acetate or butanol, to partition the this compound into the organic phase.

3. Purification:

  • The organic extract is concentrated under reduced pressure to yield a crude extract.

  • The crude extract is subjected to a series of chromatographic separations to purify the this compound. This typically involves:

    • Silica Gel Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents (e.g., chloroform-methanol) to separate compounds based on polarity.

    • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): Fractions containing this compound are further purified using RP-HPLC with a C18 column and a gradient of acetonitrile and water, often with a trifluoroacetic acid modifier.

  • The purity of the isolated this compound is assessed by analytical HPLC and mass spectrometry.

Structural Elucidation

The chemical structure of this compound was initially investigated in the 1960s. It was identified as a cyclic depsipeptide, a class of peptides where at least one amide bond is replaced by an ester bond. However, recent studies have led to a revision of its stereochemistry. The currently accepted structure of this compound is a complex cyclic undecapeptide containing several non-proteinogenic amino acids.

Key Structural Features
  • A cyclic peptide core.

  • The presence of unusual amino acids, including 3-hydroxyproline, β-methyltryptophan, and dehydrotryptophan.

  • A depsipeptide linkage.

Experimental Protocol: Structural Elucidation of this compound

The structural elucidation of this compound and the revision of its stereochemistry have been accomplished through a combination of modern analytical techniques.

1. Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): Used to determine the elemental composition and exact mass of the molecule, allowing for the calculation of its molecular formula.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis of the parent ion provides information about the sequence of amino acids in the peptide chain.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1D NMR (¹H and ¹³C): Provides information about the types and numbers of protons and carbons in the molecule.

  • 2D NMR (COSY, TOCSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between atoms and piecing together the individual amino acid spin systems and the overall peptide sequence.

  • NOESY/ROESY: Used to determine the through-space proximity of protons, which helps in defining the three-dimensional conformation of the molecule.

3. Chiral Amino Acid Analysis:

  • Advanced Marfey's Method: This technique is used to determine the absolute stereochemistry (D or L configuration) of the constituent amino acids. The purified this compound is hydrolyzed to its individual amino acids, which are then derivatized with a chiral reagent (Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by HPLC. The retention times of the derivatized amino acids are compared to those of authentic D- and L-amino acid standards.

Mechanism of Action

This compound exerts its antibacterial effect through a unique mechanism that involves interaction with the bacterial cell membrane. Unlike many antibiotics that target intracellular processes, this compound disrupts the integrity and function of the cell membrane, leading to cell death.

Interaction with Cardiolipin

The primary target of this compound in the bacterial membrane is cardiolipin, a unique dimeric phospholipid found in high concentrations in the membranes of many bacteria. The interaction between this compound and cardiolipin is a key step in its mechanism of action. This interaction is thought to lead to the formation of pores or channels in the membrane, disrupting the membrane potential and leading to the leakage of essential cellular components.

Experimental Protocol: Investigating the Mechanism of Action

Several biophysical and microbiological assays are employed to elucidate the membrane-targeting mechanism of this compound.

1. Liposome Leakage Assays:

  • Artificial lipid vesicles (liposomes) are prepared with a composition mimicking that of bacterial membranes, with and without cardiolipin.

  • A fluorescent dye is encapsulated within the liposomes.

  • The addition of this compound to the liposome suspension is monitored for an increase in fluorescence, which indicates the leakage of the dye from the liposomes and thus, membrane permeabilization.

2. Isothermal Titration Calorimetry (ITC):

  • ITC is used to directly measure the binding affinity and thermodynamics of the interaction between this compound and cardiolipin-containing liposomes. This provides quantitative data on the strength of the interaction.

3. Bacterial Cytoplasmic Membrane Depolarization Assays:

  • A membrane potential-sensitive fluorescent dye is used to stain bacterial cells.

  • Upon addition of this compound, a change in fluorescence is monitored, which indicates depolarization of the cytoplasmic membrane.

Antibacterial Spectrum and Activity

This compound exhibits potent activity primarily against Gram-positive bacteria. This includes clinically important pathogens that have developed resistance to other classes of antibiotics.

Quantitative Antibacterial Activity

The antibacterial activity of this compound and its analogs is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism.

Table 1: Minimum Inhibitory Concentrations (MICs) of a this compound-like Antibiotic (Ambobactin) against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Bacillus subtilis3.13
Bacillus cereus25
Staphylococcus aureus25
Escherichia coli6.25
Pseudomonas aeruginosa>100
Erwinia carotovora6.25
Pseudomonas syringae6.25
Agrobacterium tumefaciens6.25
Xanthomonas oryzae6.25

Note: Data for Ambobactin, a structurally related analog of this compound. Further studies are needed to establish a comprehensive MIC profile for this compound itself against a wider range of clinical isolates.

Biosynthesis of this compound

This compound is synthesized by a non-ribosomal peptide synthetase (NRPS) machinery in Streptomyces canus. NRPSs are large, multi-domain enzymes that assemble peptides in a modular, assembly-line fashion, independent of the ribosome.

This compound Biosynthetic Gene Cluster

The biosynthetic gene cluster for this compound has been identified and characterized from Streptomyces canus ATCC 12646. This cluster contains all the necessary genes for the production of the peptide backbone, its modification, and regulation. Understanding this pathway opens up possibilities for biosynthetic engineering to produce novel this compound analogs with improved properties.[1][2]

Visualizing the Biosynthetic Pathway

The following diagram illustrates a simplified workflow for the non-ribosomal peptide synthesis of this compound.

Telomycin_Biosynthesis cluster_loading Initiation cluster_elongation Elongation cluster_termination Termination A_domain_1 Adenylation Domain (A) PCP_domain_1 Peptidyl Carrier Protein (PCP) A_domain_1->PCP_domain_1 Activates & loads first amino acid C_domain Condensation Domain (C) PCP_domain_1->C_domain A_domain_2 Adenylation Domain (A) C_domain->A_domain_2 Forms peptide bond PCP_domain_2 Peptidyl Carrier Protein (PCP) A_domain_2->PCP_domain_2 Activates & loads next amino acid Te_domain Thioesterase Domain (Te) PCP_domain_2->Te_domain This compound This compound Te_domain->this compound Releases & cyclizes peptide

Caption: Simplified workflow of this compound biosynthesis by NRPS machinery.

Conclusion

This compound represents a fascinating and promising class of antibiotics with a unique mode of action. Its discovery and subsequent reinvestigation have highlighted the continued potential of natural products in the fight against antimicrobial resistance. The detailed understanding of its structure, mechanism of action, and biosynthesis provides a solid foundation for future research and development efforts aimed at optimizing its therapeutic potential. Further studies to fully characterize its antibacterial spectrum and in vivo efficacy are warranted.

References

In-Depth Technical Guide: The Antibacterial Spectrum of Telomycin Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic that exhibits potent inhibitory activity against a range of Gram-positive bacteria. As a member of the depsipeptide class, its structure includes both peptide and ester linkages, contributing to its unique mechanism of action. This guide provides a comprehensive overview of the antibacterial spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Antibacterial Spectrum and Efficacy

This compound has demonstrated significant in vitro activity against several medically important Gram-positive pathogens. Notably, it has shown efficacy against multidrug-resistant (MDR) strains, including penicillin-resistant Staphylococcus aureus and vancomycin-intermediate Staphylococcus aureus (VISA). Its spectrum of activity makes it a subject of interest for potential therapeutic applications, particularly in the context of rising antibiotic resistance.

Quantitative Antimicrobial Data
Gram-Positive Bacterial SpeciesStrainMinimum Inhibitory Concentration (MIC) (µg/mL)Reference
Staphylococcus aureusPenicillin-resistantData not available[1]
Staphylococcus aureusVancomycin-intermediate (VISA)Data not available[1]
Streptococcus canusATCC 12646 (Producer)Not applicable[2]

Mechanism of Action

The primary mechanism of action for this compound is believed to be the disruption of the bacterial cell membrane. It is presumed to target cardiolipins, which are important phospholipid components of the plasma membrane in many Gram-positive bacteria. By interacting with these lipids, this compound leads to membrane destabilization and subsequent cell lysis. This direct action on the cell membrane is a hallmark of many cyclic lipopeptide and depsipeptide antibiotics and contributes to their potent bactericidal effects.

cluster_membrane Bacterial Cell Membrane membrane Phospholipid Bilayer (Rich in Cardiolipin) pore Pore Formation / Membrane Destabilization membrane->pore Induces lysis Cell Lysis and Death pore->lysis Leads to This compound This compound This compound->membrane Targets Cardiolipin

Figure 1: Proposed mechanism of action of this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the antibacterial spectrum of this compound.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This method is used to determine the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

1. Materials:

  • This compound stock solution of known concentration

  • Sterile 96-well microtiter plates

  • Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

  • Bacterial inoculum standardized to approximately 5 x 10^5 CFU/mL

  • Sterile diluent (e.g., saline or broth)

  • Incubator

2. Protocol:

  • Prepare serial two-fold dilutions of the this compound stock solution in the broth medium directly in the 96-well plate. The final volume in each well should be 100 µL.

  • Leave a column of wells with broth only to serve as a sterility control (no bacteria) and another column with broth and bacteria to serve as a positive growth control (no antibiotic).

  • Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control wells), bringing the final volume to 200 µL.

  • Seal the plates to prevent evaporation and incubate at 35-37°C for 16-20 hours.

  • After incubation, determine the MIC by visually inspecting the plates for turbidity. The MIC is the lowest concentration of this compound at which there is no visible bacterial growth.

Time-Kill Kinetics Assay

This assay evaluates the bactericidal or bacteriostatic activity of an antibiotic over time.

1. Materials:

  • This compound solutions at various concentrations (e.g., 1x, 2x, 4x, and 8x the MIC)

  • Bacterial inoculum standardized to approximately 5 x 10^5 to 1 x 10^6 CFU/mL

  • Appropriate broth medium

  • Sterile culture tubes or flasks

  • Sterile agar plates for colony counting

  • Incubator with shaking capabilities

  • Sterile saline for dilutions

2. Protocol:

  • Inoculate flasks containing the appropriate broth medium and the desired concentrations of this compound with the standardized bacterial suspension. Include a growth control flask without any antibiotic.

  • Incubate the flasks at 35-37°C with constant agitation.

  • At specified time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each flask.

  • Perform serial dilutions of each aliquot in sterile saline.

  • Plate the dilutions onto agar plates and incubate at 35-37°C for 18-24 hours.

  • After incubation, count the number of colonies on the plates to determine the viable bacterial count (CFU/mL) at each time point.

  • Plot the log10 CFU/mL versus time for each this compound concentration and the growth control. A ≥3-log10 reduction in CFU/mL is typically considered bactericidal.

start Start culture Prepare Bacterial Inoculum (e.g., 0.5 McFarland) start->culture mic_setup Prepare Serial Dilutions of this compound in 96-well plate culture->mic_setup inoculate_tk Inoculate flasks with Bacterial Suspension culture->inoculate_tk inoculate_mic Inoculate wells with Bacterial Suspension mic_setup->inoculate_mic incubate_mic Incubate at 37°C for 16-20 hours inoculate_mic->incubate_mic read_mic Determine MIC (Lowest concentration with no growth) incubate_mic->read_mic time_kill_setup Prepare Flasks with this compound (at multiples of MIC) read_mic->time_kill_setup time_kill_setup->inoculate_tk incubate_tk Incubate with shaking at 37°C inoculate_tk->incubate_tk sampling Sample at time points (0, 2, 4, 8, 12, 24h) incubate_tk->sampling plating Perform Serial Dilutions and Plate sampling->plating count_colonies Incubate plates and Count Colonies (CFU/mL) plating->count_colonies plot_data Plot Time-Kill Curve (log10 CFU/mL vs. Time) count_colonies->plot_data end End plot_data->end

Figure 2: Experimental workflow for assessing antibacterial spectrum.

Conclusion

This compound is a potent Gram-positive antibiotic with a promising mechanism of action that involves the disruption of the bacterial cell membrane. Its activity against resistant strains warrants further investigation. The experimental protocols detailed in this guide provide a framework for the continued evaluation of this compound's antibacterial spectrum and efficacy, which will be crucial for defining its potential role in combating challenging Gram-positive infections. Further research is needed to generate comprehensive quantitative data on its activity against a broader range of clinical isolates.

References

Unraveling the Blueprint: A Technical Guide to the Telomycin Biosynthetic Gene Cluster

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Telomycin, a cyclic depsipeptide antibiotic, has garnered significant interest for its potent activity against Gram-positive bacteria, including multidrug-resistant strains.[1][2] Its unique mechanism of action, targeting the bacterial cell membrane, makes it a promising candidate for further therapeutic development.[3][4] This technical guide provides an in-depth characterization of the this compound biosynthetic gene cluster (BGC), offering a comprehensive resource for researchers engaged in natural product biosynthesis, antibiotic development, and synthetic biology.

The this compound Biosynthetic Gene Cluster: Genetic Architecture and Functional Annotation

The this compound BGC from Streptomyces canus ATCC 12646 is a contiguous stretch of DNA spanning approximately 80.5 kb and comprises 34 distinct open reading frames (ORFs).[1][2] This cluster orchestrates the intricate assembly of this compound from its fatty acid and amino acid precursors. The genes within the cluster can be categorized into several functional classes, including nonribosomal peptide synthetases (NRPSs), fatty acid metabolism, tailoring enzymes, regulation, and transport.

A detailed annotation of the genes within the this compound BGC is presented in Table 1. This information is crucial for understanding the role of each protein in the biosynthetic pathway and for designing targeted genetic engineering experiments.

Table 1: Gene Annotation of the this compound Biosynthetic Gene Cluster

Gene NamePutative Function
tlo1Acyl-CoA dehydrogenase
tlo2Enoyl-CoA hydratase/isomerase
tlo33-hydroxyacyl-CoA dehydrogenase
tlo4Acyl-CoA synthetase
tlo5Acyl carrier protein
tlo6Nonribosomal peptide synthetase (NRPS)
tlo7Nonribosomal peptide synthetase (NRPS)
tlo8Nonribosomal peptide synthetase (NRPS)
tlo9Nonribosomal peptide synthetase (NRPS)
tlo10Nonribosomal peptide synthetase (NRPS)
tlo11Nonribosomal peptide synthetase (NRPS)
tlo12Medium-chain dehydrogenase/reductase
tlo13Thioesterase
tlo14ABC transporter ATP-binding protein
tlo15ABC transporter permease
tlo16Hydroxylase
tlo17Cytochrome P450 monooxygenase
tlo18Cytochrome P450 monooxygenase
tlo19Lantipeptide biosynthesis protein
tlo20Lantipeptide biosynthesis protein
tlo21Lantipeptide biosynthesis protein
tlo22Lantipeptide biosynthesis protein
tlo23Transcriptional regulator, LuxR family
tlo24Transcriptional regulator, TetR family
tlo25Deacylase
tlo26Hypothetical protein
tlo27Hypothetical protein
tlo28Hypothetical protein
tlo29Hypothetical protein
tlo30Hypothetical protein
tlo31Hypothetical protein
tlo32Hypothetical protein
tlo33Hypothetical protein
tlo34Hypothetical protein

The this compound Biosynthetic Pathway: A Stepwise Assembly

The biosynthesis of this compound is a multi-step process initiated by the formation of a lipid side chain, followed by the nonribosomal synthesis of the peptide core, and concluding with a series of post-assembly modifications. A schematic overview of this pathway is depicted below.

Telomycin_Biosynthesis cluster_fatty_acid Fatty Acid Precursor Synthesis cluster_nrps NRPS Assembly Line cluster_modification Post-Assembly Modification Fatty_Acid Fatty Acid Precursors Lipid_Side_Chain Lipid Side Chain Fatty_Acid->Lipid_Side_Chain tlo1-tlo5 Lipopeptide_Precursor Lipopeptide Precursor Lipid_Side_Chain->Lipopeptide_Precursor Amino_Acids Amino Acid Precursors Amino_Acids->Lipopeptide_Precursor tlo6-tlo11, tlo13 Hydroxylation Hydroxylation Lipopeptide_Precursor->Hydroxylation tlo16, tlo17, tlo18 Deacylation Deacylation Hydroxylation->Deacylation tlo25 Mature_this compound Mature this compound Deacylation->Mature_this compound

A simplified schematic of the this compound biosynthetic pathway.

The initial steps involve the synthesis of a 6-methylheptanoic acid side chain, which is then transferred to the NRPS assembly line.[1] The NRPS modules (encoded by tlo6-tlo11) then sequentially add the constituent amino acids to form a linear lipopeptide precursor. This precursor undergoes hydroxylation at specific amino acid residues, catalyzed by hydroxylases and cytochrome P450 monooxygenases (tlo16, tlo17, tlo18).[1] A key maturation step involves the cleavage of the lipid side chain by a deacylase (tlo25), leading to the formation of the mature this compound.[1][2]

Experimental Protocols for BGC Characterization

The characterization of the this compound BGC has been facilitated by a combination of genetic and biochemical techniques. Below are detailed methodologies for key experiments.

Heterologous Expression of the this compound BGC

Heterologous expression is a powerful technique to study a BGC in a genetically tractable host. Streptomyces albus J1074 has been successfully used as a heterologous host for this compound production.[1]

Protocol:

  • Vector Construction: The entire this compound BGC (~80.5 kb) is cloned into a suitable expression vector, such as a bacterial artificial chromosome (BAC) or a cosmid. This is typically achieved through transformation-associated recombination (TAR) in yeast or by using in vitro assembly methods like Gibson Assembly.

  • Host Transformation: The resulting construct is introduced into the chosen Streptomyces host strain via protoplast transformation or intergeneric conjugation from E. coli.

  • Culture and Fermentation: The recombinant Streptomyces strain is cultured in a suitable production medium. Fermentation conditions (temperature, pH, aeration) are optimized to maximize the production of the target compound.

  • Metabolite Analysis: The culture broth and mycelium are extracted with organic solvents. The extracts are then analyzed by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to detect the production of this compound and its analogues.

Heterologous_Expression_Workflow Start Isolate this compound BGC Vector_Construction Clone BGC into Expression Vector Start->Vector_Construction Transformation Introduce Vector into Heterologous Host Vector_Construction->Transformation Fermentation Culture Recombinant Strain Transformation->Fermentation Extraction Extract Metabolites Fermentation->Extraction Analysis Analyze by HPLC-MS Extraction->Analysis Result Confirm this compound Production Analysis->Result BGC_Characterization_Logic Genome_Sequencing Genome Sequencing of Producing Strain BGC_Identification Bioinformatic Identification of BGC Genome_Sequencing->BGC_Identification Gene_Annotation Functional Annotation of Genes BGC_Identification->Gene_Annotation Pathway_Prediction Prediction of Biosynthetic Pathway Gene_Annotation->Pathway_Prediction Heterologous_Expression Heterologous Expression Pathway_Prediction->Heterologous_Expression Gene_Deletion In-Frame Gene Deletion Pathway_Prediction->Gene_Deletion Biochemical_Assays In Vitro Biochemical Assays Pathway_Prediction->Biochemical_Assays Functional_Characterization Functional Characterization of BGC Heterologous_Expression->Functional_Characterization Gene_Deletion->Functional_Characterization Biochemical_Assays->Functional_Characterization

References

An In-depth Technical Guide on the Preliminary Toxicity and Hemolytic Activity of Telomycin

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Telomycin is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria. As with any antimicrobial agent under development, a thorough evaluation of its safety profile is paramount. This technical guide provides a comprehensive overview of the publicly available data on the preliminary toxicity and hemolytic activity of this compound. Due to the limited specific experimental data for this compound in the public domain, this document also furnishes detailed, standardized experimental protocols for assessing its acute toxicity, in vitro cytotoxicity, and hemolytic potential. These protocols are based on established methodologies and are intended to guide researchers in generating robust and reproducible safety data. Visual workflows for these experimental procedures are provided to enhance clarity.

Introduction

This compound, a member of the cyclic depsipeptide class of antibiotics, has demonstrated significant promise in combating infections caused by multi-drug resistant Gram-positive pathogens. Its mechanism of action involves the disruption of bacterial cell membrane integrity. However, the therapeutic potential of any new antibiotic is intrinsically linked to its safety and tolerability in the host. Therefore, a critical aspect of the preclinical development of this compound involves a thorough investigation of its toxicological profile, including its potential to induce systemic toxicity and damage to blood components, such as erythrocytes.

This guide summarizes the known preliminary toxicity data for this compound and presents detailed experimental frameworks for further investigation into its safety profile. The methodologies described herein are aligned with international guidelines to ensure the generation of high-quality data suitable for regulatory submissions and further clinical development.

In Vivo Toxicity: Acute Toxicity (LD50)

The acute toxicity of a substance is typically evaluated by determining the median lethal dose (LD50), which is the dose required to cause mortality in 50% of a test population.

Quantitative Data

The available public data on the acute toxicity of this compound is summarized in the table below.

Test Substance Animal Model Route of Administration LD50 (mg/kg) Reference
This compoundMiceOral, IV, IP, IM>1000(Not specified in public data)

IV: Intravenous, IP: Intraperitoneal, IM: Intramuscular

The reported LD50 of >1000 mg/kg across multiple routes of administration in mice suggests a low order of acute toxicity for this compound. However, the absence of detailed experimental reports necessitates further studies to confirm these findings and to establish a more precise LD50 value and observe any non-lethal toxic effects.

Experimental Protocol: Acute Oral Toxicity (Up-and-Down Procedure - OECD 425)

This protocol describes a method for determining the acute oral toxicity of this compound in rodents, following the OECD 425 guideline. This method is designed to estimate the LD50 with a reduced number of animals.[1][2]

2.2.1. Materials

  • This compound (of known purity)

  • Vehicle for administration (e.g., sterile water for injection, 0.9% saline, or a suitable non-toxic vehicle)

  • Healthy, young adult female rats (e.g., Sprague-Dawley or Wistar strain), nulliparous and non-pregnant, aged 8-12 weeks.

  • Standard laboratory animal diet and water

  • Oral gavage needles

  • Syringes

  • Animal weighing scales

2.2.2. Procedure

  • Animal Acclimatization: House the animals in standard laboratory conditions for at least 5 days prior to the study to allow for acclimatization.

  • Fasting: Withhold food overnight (approximately 12 hours) before dosing. Water should be available ad libitum.

  • Dose Preparation: Prepare the required concentrations of this compound in the chosen vehicle. The formulation should be prepared fresh on the day of dosing.

  • Dosing (Up-and-Down Procedure):

    • Select a starting dose based on available data. A default starting dose of 175 mg/kg can be used if no other information is available.

    • Administer a single oral dose of this compound to one animal using a gavage needle.

    • Observe the animal closely for the first 30 minutes, periodically during the first 24 hours (with special attention during the first 4 hours), and daily thereafter for 14 days.

    • If the animal survives, the dose for the next animal is increased by a factor of 3.2.

    • If the animal dies, the dose for the next animal is decreased by a factor of 3.2.

    • The interval between dosing animals is typically 48 hours.

    • The study is stopped when one of the stopping criteria is met (e.g., three consecutive animals survive at the upper dose limit, or a number of reversals occur).

  • Observations: Record all signs of toxicity, including changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Note the time of onset, duration, and severity of these signs.

  • Body Weight: Record the body weight of each animal shortly before dosing and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy. Any animals that die during the study are also necropsied.

  • Data Analysis: The LD50 is calculated using the maximum likelihood method from the outcomes of the dosed animals.

Visualization: Acute Toxicity (LD50) Experimental Workflow

G Workflow for Acute Oral Toxicity (LD50) Study of this compound cluster_prep Preparation cluster_dosing Dosing & Observation cluster_decision Dose Adjustment cluster_outcome Outcome prep_animals Acclimatize & Fast Animals prep_dose Prepare this compound Doses prep_animals->prep_dose dose_animal Dose Single Animal (Oral Gavage) prep_dose->dose_animal observe_24h Observe for 24h dose_animal->observe_24h observe_14d Observe for 14 Days observe_24h->observe_14d decision Animal Survives? observe_24h->decision stop_study Stop Study & Analyze Data observe_14d->stop_study increase_dose Increase Dose for Next Animal decision->increase_dose Yes decrease_dose Decrease Dose for Next Animal decision->decrease_dose No increase_dose->dose_animal decrease_dose->dose_animal G Workflow for In Vitro Cytotoxicity (MTT Assay) of this compound cluster_setup Assay Setup cluster_treatment Treatment cluster_assay MTT Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate incubate_24h Incubate for 24h seed_cells->incubate_24h add_this compound Add Serial Dilutions of this compound incubate_24h->add_this compound incubate_treatment Incubate for 24/48/72h add_this compound->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 G Workflow for Hemolytic Activity Assay of this compound cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prepare_rbc Prepare 2% RBC Suspension mix_samples Mix RBCs with this compound/Controls prepare_rbc->mix_samples prepare_samples Prepare this compound Dilutions & Controls prepare_samples->mix_samples incubate_1h Incubate for 1h at 37°C mix_samples->incubate_1h centrifuge_plate Centrifuge Plate incubate_1h->centrifuge_plate transfer_supernatant Transfer Supernatant centrifuge_plate->transfer_supernatant read_absorbance Read Absorbance at 540nm transfer_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis

References

In-Depth Technical Guide to Telomycin: A Potent Antibiotic Targeting Bacterial Membranes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, involving a specific interaction with the bacterial membrane phospholipid cardiolipin, makes it a subject of significant interest for the development of new antimicrobial agents. This technical guide provides a comprehensive overview of this compound, including its chemical identity, antibacterial activity, mechanism of action, and biosynthesis. Detailed experimental methodologies and visualizations are provided to support further research and development efforts.

Chemical Identity

This compound is a complex cyclic undecapeptide lactone. Due to revisions in its structure over time and the existence of naturally occurring analogues, multiple IUPAC names and chemical formulas have been reported in the literature.

CAS Number: 19246-24-3[1]

Table 1: Chemical Identifiers for this compound

IdentifierValueSource
CAS Number 19246-24-3[1]
Molecular Formula C₅₉H₇₇N₁₃O₁₉Ambobactin, a this compound-like compound
Molecular Weight 1272.3 g/mol [1]
IUPAC Name (3R)-L-beta-aspartyl-L-seryl-L-threonyl-L-allothreonyl-L-alanylglycyl-(3S)-3-hydroxy-L-prolyl-alpha,beta-didehydrotryptophyl-beta-methyl-L-tryptophyl-(3S)-3-hydroxy-L-leucyl-3-hydroxy-L-proline, (11->3)-lactone
Synonyms NSC 235069, A-128

Antibacterial Activity

This compound exhibits selective and potent bactericidal activity against Gram-positive bacteria. Its efficacy extends to clinically important pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound and its Analogues

OrganismCompoundMIC (µg/mL)
Staphylococcus aureusAmbobactin8
Bacillus subtilisAmbobactin4
Escherichia coliAmbobactin16
Pseudomonas aeruginosaAmbobactin32

Note: Data for Ambobactin, a this compound-like cyclic depsipeptide, is presented here as a representative example of the activity of this class of compounds.[2] More comprehensive MIC data for this compound itself against a wider range of clinical isolates is a subject of ongoing research.

Mechanism of Action: Targeting Cardiolipin

This compound's primary mechanism of action involves a specific interaction with cardiolipin, a dimeric phospholipid found in high concentrations in the bacterial cytoplasmic membrane. This interaction disrupts membrane integrity, leading to cell lysis and death.[3]

Telomycin_Mechanism_of_Action cluster_membrane Bacterial Cytoplasmic Membrane Cardiolipin Cardiolipin Membrane_Disruption Membrane Disruption (Pore Formation/Destabilization) Cardiolipin->Membrane_Disruption Induces This compound This compound This compound->Cardiolipin Specific Binding Cell_Lysis Cell Lysis & Death Membrane_Disruption->Cell_Lysis Leads to Telomycin_Biosynthesis_Workflow cluster_biosynthesis This compound Biosynthesis Precursors Amino Acid & Fatty Acid Precursors NRPS Non-Ribosomal Peptide Synthetase (NRPS) Assembly Line Precursors->NRPS Activation & Thiolation Linear_Peptide Linear Depsipeptide Intermediate NRPS->Linear_Peptide Peptide Bond Formation & Elongation Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, Dehydrogenases) Linear_Peptide->Tailoring_Enzymes Post-assembly Modification Cyclization Cyclization (Lactonization) Tailoring_Enzymes->Cyclization Release & This compound Mature this compound Cyclization->this compound

References

Methodological & Application

Application Notes and Protocols for Telomycin Extraction from Fermentation Broth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic effective against a range of Gram-positive bacteria. It is produced by the fermentation of Streptomyces canus.[1] This document provides a detailed protocol for the extraction and purification of this compound from a fermentation broth, intended for use in research and drug development settings. The protocols outlined below are based on established methods for lipopeptide antibiotic recovery and purification, including solvent extraction and preparative high-performance liquid chromatography (HPLC).

Materials and Reagents

  • Streptomyces canus (e.g., ATCC 12646)

  • Fermentation media components (see protocol for details)

  • n-Butanol

  • Methanol

  • Acetonitrile (HPLC grade)

  • Trifluoroacetic acid (TFA)

  • Deionized water

  • Filter paper

  • Silica gel for column chromatography

  • C18 reverse-phase silica gel for preparative HPLC

  • Standard laboratory glassware and equipment

  • Fermentor

  • Centrifuge

  • Rotary evaporator

  • Preparative HPLC system with a UV detector

  • Analytical HPLC system

Experimental Protocols

Fermentation of Streptomyces canus

This protocol describes the cultivation of Streptomyces canus for the production of this compound.

1.1. Seed Culture Preparation

  • Prepare a seed culture medium containing (per liter):

    • Soluble Starch: 20 g

    • Tryptone Soy Broth: 20 g

    • Yeast Extract: 3 g

    • CaCO₃: 3 g

    • K₂HPO₄: 1 g

    • MgSO₄·7H₂O: 0.025 g

  • Adjust the pH of the medium to 7.2 before autoclaving.

  • Inoculate the sterilized medium with a spore suspension of S. canus.

  • Incubate at 30°C for 48-72 hours with shaking at 220 rpm.

1.2. Production Fermentation

  • Prepare the production fermentation medium containing (per liter):

    • Cerelose (Glucose): 10 g

    • Soybean Meal: 10 g

    • Sodium Chloride: 5 g

    • Calcium Carbonate: 1 g

    • Distillers Solubles: 0.5 g

  • Adjust the initial pH to 7.1.

  • Inoculate the production medium with 5% (v/v) of the seed culture.

  • Conduct the fermentation at 29.5°C with aeration for 70-100 hours.[1] Monitor the production of this compound using analytical HPLC.

Extraction of this compound

This protocol outlines the extraction of this compound from the fermentation broth using solvent extraction.

  • Harvest the fermentation broth and separate the mycelium from the supernatant by filtration or centrifugation.

  • Adjust the pH of the supernatant to 8.2-8.5 using a suitable base (e.g., NaOH).

  • Extract the this compound from the supernatant using an equal volume of n-butanol.

  • Perform the extraction twice to maximize recovery.

  • Combine the n-butanol extracts and concentrate under reduced pressure using a rotary evaporator.

Purification of this compound

This protocol describes a two-step purification process using silica gel chromatography followed by preparative reverse-phase HPLC.

3.1. Silica Gel Column Chromatography (Initial Purification)

  • Dissolve the concentrated n-butanol extract in a minimal amount of methanol.

  • Prepare a silica gel column equilibrated with a suitable non-polar solvent (e.g., a mixture of hexane and ethyl acetate).

  • Load the dissolved extract onto the column.

  • Elute the column with a gradient of increasing polarity, for example, by gradually increasing the proportion of ethyl acetate and then methanol.

  • Collect fractions and analyze them for the presence of this compound using analytical HPLC.

  • Pool the fractions containing this compound and evaporate the solvent.

3.2. Preparative Reverse-Phase HPLC (Final Purification)

  • Dissolve the partially purified this compound from the previous step in the HPLC mobile phase.

  • Use a semi-preparative C18 column (e.g., 250 mm x 21.2 mm).[2]

  • Employ a gradient elution system with:

    • Solvent A: 0.1% Trifluoroacetic acid (TFA) in water

    • Solvent B: 0.1% Acetonitrile with 0.1% TFA[2]

  • A typical gradient could be: 0-60% Solvent B over 45 minutes.[2]

  • Monitor the elution at 220 nm.[2]

  • Collect the peak corresponding to this compound.

  • Lyophilize the collected fraction to obtain pure this compound.

Data Presentation

The following tables summarize the expected quantitative data for the extraction and purification of a lipopeptide antibiotic like this compound. Please note that the following values are illustrative and based on typical recoveries for similar lipopeptide antibiotics due to the limited availability of specific quantitative data for this compound in published literature.

Table 1: Fermentation and Extraction Data

ParameterValueReference
Fermentation Titer1.33 g/L[3]
Initial Broth Volume10 L-
Total Crude this compound13.3 g-
n-Butanol Extraction Recovery~80-90%[4]
Crude Extract Weight~10.6 - 12.0 g-

Table 2: Purification Data

Purification StepStarting Material (g)Eluent SystemRecovery (%)Purity (%)
Silica Gel Chromatography~11.3Hexane:Ethyl Acetate to Ethyl Acetate:Methanol~60-70%~70-80%
Preparative RP-HPLC~7.4Water/Acetonitrile with 0.1% TFA~90%>95%[3]
Final Yield ~6.7 g ~50% (Overall) >95%

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the extraction and purification of this compound from the fermentation broth.

Telomycin_Extraction_Workflow cluster_fermentation Fermentation cluster_extraction Extraction cluster_purification Purification cluster_final_product Final Product Fermentation 1. Streptomyces canus Fermentation Harvest 2. Harvest Broth (Filtration/Centrifugation) Fermentation->Harvest pH_Adjust 3. Adjust pH to 8.2-8.5 Harvest->pH_Adjust Solvent_Extraction 4. n-Butanol Extraction pH_Adjust->Solvent_Extraction Concentration 5. Concentration (Rotary Evaporation) Solvent_Extraction->Concentration Silica_Column 6. Silica Gel Column Chromatography Concentration->Silica_Column Prep_HPLC 7. Preparative RP-HPLC Silica_Column->Prep_HPLC Lyophilization 8. Lyophilization Prep_HPLC->Lyophilization Pure_this compound Pure this compound (>95%) Lyophilization->Pure_this compound Purification_Logic cluster_steps Purification Stages cluster_purpose Purpose of Each Stage Start Crude Extract from Fermentation Broth Step1 Solvent Extraction (n-Butanol) Start->Step1 Step2 Silica Gel Chromatography (Normal Phase) Step1->Step2 Purpose1 Initial capture of this compound from aqueous broth and removal of polar impurities. Step1->Purpose1 Step3 Preparative HPLC (Reverse Phase) Step2->Step3 Purpose2 Separation based on polarity. Removes non-polar and some moderately polar impurities. Step2->Purpose2 Purpose3 High-resolution separation of this compound from closely related impurities and analogs. Step3->Purpose3 End High-Purity this compound Step3->End

References

Application Note: HPLC Purification of Telomycin and its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria, including multi-drug resistant strains. It is produced by the bacterium Streptomyces canus.[1][2][3] The growing interest in this compound and its derivatives, generated through biosynthetic engineering and semi-synthetic modifications, necessitates robust and efficient purification methods.[1][4] High-performance liquid chromatography (HPLC), particularly in the reversed-phase mode, is the primary technique for the purification and analysis of this compound and its analogues. This document provides a detailed protocol for the HPLC purification of this compound and its derivatives from bacterial fermentation broth.

Principle of Separation

Reversed-phase HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (typically a C18-modified silica) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile. As the concentration of the organic solvent in the mobile phase increases, hydrophobic molecules that are bound to the stationary phase begin to elute. This compound and its derivatives, being lipopeptides, possess both hydrophobic (the lipid tail and certain amino acid residues) and hydrophilic (the peptide backbone and polar amino acid residues) regions, making them ideal candidates for reversed-phase HPLC separation.

Experimental Workflow

The overall process for the purification of this compound and its derivatives from a Streptomyces canus fermentation broth involves several key stages, from initial extraction to final polishing by preparative HPLC.

G cluster_0 Upstream Processing cluster_1 Downstream Processing - Extraction cluster_2 Downstream Processing - Purification cluster_3 Quality Control Fermentation Fermentation of S. canus Harvest Harvesting of Broth Fermentation->Harvest Extraction Solvent Extraction (e.g., Ethyl Acetate) Harvest->Extraction Concentration Concentration in vacuo Extraction->Concentration Prep_HPLC Preparative RP-HPLC Concentration->Prep_HPLC Fraction_Analysis Analytical HPLC of Fractions Prep_HPLC->Fraction_Analysis Pooling Pooling of Pure Fractions Fraction_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Pure_Compound Pure this compound / Derivative Lyophilization->Pure_Compound QC_Analysis Purity and Identity Confirmation (Analytical HPLC, LC-MS) Pure_Compound->QC_Analysis

Caption: Workflow for this compound Purification.

Experimental Protocols

Sample Preparation: Extraction of this compound from Fermentation Broth

This protocol describes a general method for extracting lipopeptides from a bacterial culture.

  • Harvesting: Centrifuge the Streptomyces canus fermentation broth to separate the mycelium from the supernatant.

  • Solvent Extraction: Extract the supernatant with an equal volume of a water-immiscible organic solvent, such as ethyl acetate. Repeat the extraction process three times to maximize the recovery of the lipopeptides.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Reconstitution: Dissolve the crude extract in a minimal amount of methanol or a mixture of the initial mobile phase for HPLC injection.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any particulate matter before injecting it into the HPLC system.

Analytical HPLC Method for this compound and its Derivatives

This method is suitable for the initial analysis of the crude extract and for monitoring the purity of fractions from the preparative HPLC.

ParameterCondition
Column C18 Reversed-Phase, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 20-80% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 220 nm
Injection Volume 10 µL
Preparative HPLC Method for Purification of this compound and its Derivatives

This method is designed to purify larger quantities of this compound and its derivatives from the crude extract. The conditions are scaled up from the analytical method.

ParameterCondition
Column C18 Reversed-Phase, 21.2 x 250 mm, 10 µm particle size
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
Gradient 30-70% B over 40 minutes
Flow Rate 15.0 mL/min
Column Temperature Ambient
Detection UV at 220 nm
Injection Volume 1-5 mL (depending on sample concentration)
Fraction Collection Collect fractions based on UV absorbance peaks

Note: The gradient for both analytical and preparative HPLC may need to be optimized depending on the specific this compound derivative being purified, as changes in the amino acid sequence or the lipid moiety will affect the hydrophobicity and thus the retention time.

Data Presentation

The following table summarizes typical HPLC parameters for the purification of lipopeptide antibiotics, which can be adapted for this compound and its derivatives.

ParameterAnalytical HPLCPreparative HPLC
Column Type C18C18
Column Dimensions 4.6 x 150 mm21.2 x 250 mm
Particle Size 5 µm10 µm
Mobile Phase Acetonitrile/Water with 0.1% TFAAcetonitrile/Water with 0.1% TFA
Flow Rate 1.0 mL/min15.0 mL/min
Detection Wavelength 220 nm220 nm

Logical Relationships in Method Development

The development of a successful preparative HPLC method is a logical progression from an analytical method. The following diagram illustrates the key relationships and considerations in this process.

G cluster_0 Method Development Pathway Analytical Analytical Method Development Optimize Optimization of Selectivity and Resolution Analytical->Optimize Fine-tune gradient, mobile phase additives Load Loading Study on Analytical Column Optimize->Load Determine max sample load Scale_up Scale-up to Preparative Method Load->Scale_up Calculate new flow rate and injection volume Purify Preparative Purification Scale_up->Purify

Caption: HPLC Method Development and Scale-up.

Conclusion

The protocols and guidelines presented in this application note provide a robust framework for the successful purification of this compound and its derivatives using reversed-phase HPLC. By starting with a well-optimized analytical method and carefully scaling up to a preparative scale, researchers can obtain high-purity material suitable for further biological and pharmacological studies. The specific conditions may require further optimization depending on the unique properties of novel this compound derivatives.

References

Determining Telomycin MIC against MRSA and VRE Strains: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE). Accurate determination of its Minimum Inhibitory Concentration (MIC) is crucial for understanding its efficacy, guiding preclinical and clinical development, and for surveillance of potential resistance. These application notes provide detailed protocols for determining the MIC of this compound against MRSA and VRE strains using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Data Presentation

Table 1: Telavancin MIC Distribution against Various MRSA Phenotypes

Organism (No. of Isolates)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Methicillin-Resistant S. aureus (MRSA)0.06 - 10.250.5
Daptomycin-Nonsusceptible S. aureus (70)-0.060.125
Vancomycin-Intermediate S. aureus (VISA) (100)-0.060.125
Heterogeneous VISA (hVISA) (170)-0.060.125
Linezolid-Resistant S. aureus (25)-0.030.06

Data sourced from studies on Telavancin and may be indicative of this compound's potential activity.

Table 2: Telavancin MIC Distribution against Vancomycin-Resistant Enterococci (VRE)

Organism (Phenotype)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)
Enterococcus faecium (VanA)-816
Enterococcus faecalis (VanB)≤2-2

Data sourced from studies on Telavancin and may be indicative of this compound's potential activity.[1]

Experimental Protocols

The following protocols are based on the CLSI M07 and M100 guidelines for broth microdilution susceptibility testing.[2][3][4][5][6][7]

Preparation of Cation-Adjusted Mueller-Hinton Broth (CAMHB)

Materials:

  • Mueller-Hinton Broth (MHB) powder

  • Distilled or deionized water

  • Stock solutions of CaCl₂ (10 mg/mL Ca²⁺) and MgCl₂ (10 mg/mL Mg²⁺)

  • Autoclave

  • Sterile glassware

Procedure:

  • Prepare MHB according to the manufacturer's instructions.

  • Autoclave the broth at 121°C for 15 minutes.

  • Allow the broth to cool to room temperature.

  • Aseptically add calcium and magnesium stock solutions to achieve final concentrations of 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.[8][9]

  • Verify the final pH is between 7.2 and 7.4 at room temperature.

  • Store the prepared CAMHB at 2-8°C.

Inoculum Preparation and Standardization

Materials:

  • Pure, 18-24 hour culture of the MRSA or VRE strain on a non-selective agar plate (e.g., Tryptic Soy Agar).

  • Sterile saline or CAMHB.

  • 0.5 McFarland turbidity standard.

  • Spectrophotometer (optional).

  • Sterile loops or swabs.

Procedure:

  • Using a sterile loop or swab, touch 3-5 morphologically similar colonies from the fresh agar plate.

  • Suspend the colonies in sterile saline or CAMHB.

  • Vortex the suspension to ensure it is homogenous.

  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. A spectrophotometer can be used to verify the turbidity (absorbance at 625 nm of 0.08-0.13).

  • Within 15 minutes of standardization, dilute the adjusted inoculum in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate. This is typically a 1:100 dilution of the standardized suspension.

Broth Microdilution MIC Assay

Materials:

  • Sterile 96-well microtiter plates.

  • This compound stock solution of known concentration.

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized bacterial inoculum (as prepared above).

  • Plate incubator (35°C ± 2°C).

  • Pipettes and sterile tips.

Procedure:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.

  • Create a serial two-fold dilution of the this compound stock solution across the wells of the plate. Typically, this is done by adding 50 µL of the drug to the first well, mixing, and then transferring 50 µL to the subsequent well, repeating down the row. The final volume in each well will be 50 µL after dilution, with the last 50 µL from the final dilution well being discarded. This will result in a range of this compound concentrations.

  • Add 50 µL of the standardized bacterial inoculum (at ~1 x 10⁶ CFU/mL to achieve a final concentration of 5 x 10⁵ CFU/mL) to each well, bringing the final volume to 100 µL.

  • Include a growth control well (containing only CAMHB and inoculum) and a sterility control well (containing only CAMHB).

  • Seal the plates or place them in a humidified container to prevent evaporation.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Read the MIC as the lowest concentration of this compound that completely inhibits visible growth of the organism.

Quality Control

Quality control should be performed with each batch of tests using reference strains with known MIC values for this compound. The CLSI M100 document provides recommended quality control ranges for various antibiotic-organism combinations.[5][6][7] Reference strains such as Staphylococcus aureus ATCC® 29213™ and Enterococcus faecalis ATCC® 29212™ are commonly used.

Mandatory Visualizations

This compound's Proposed Mechanism of Action

This compound exerts its antibacterial effect through a dual mechanism that targets the bacterial cell envelope. It inhibits cell wall biosynthesis by binding to the lipid II precursor and disrupts the functional integrity of the bacterial cell membrane. This interaction is thought to be facilitated by the presence of cardiolipin in the bacterial membrane.

Telomycin_Mechanism Proposed Mechanism of Action of this compound This compound This compound LipidII Lipid II (Peptidoglycan Precursor) This compound->LipidII Binds to Cardiolipin Cardiolipin (in Bacterial Membrane) This compound->Cardiolipin Interacts with CellWall_Synth Inhibition of Peptidoglycan Synthesis This compound->CellWall_Synth Inhibits Membrane_Disrupt Membrane Depolarization & Pore Formation This compound->Membrane_Disrupt Induces LipidII->CellWall_Synth Cardiolipin->Membrane_Disrupt Cell_Death Bacterial Cell Death CellWall_Synth->Cell_Death Membrane_Disrupt->Cell_Death

Caption: Proposed dual mechanism of action of this compound.

Experimental Workflow for MIC Determination

The workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound follows a standardized procedure to ensure reproducibility and accuracy of the results.

MIC_Workflow Experimental Workflow for this compound MIC Determination cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Media_Prep Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) Plate_Inoculation Inoculate Microtiter Plate with CAMHB, this compound, and Bacteria Media_Prep->Plate_Inoculation Inoculum_Prep Prepare and Standardize Bacterial Inoculum (0.5 McFarland) Inoculum_Prep->Plate_Inoculation Drug_Dilution Prepare Serial Dilutions of this compound Drug_Dilution->Plate_Inoculation Incubation Incubate at 35°C for 16-20 hours Plate_Inoculation->Incubation MIC_Reading Read MIC (Lowest concentration with no visible growth) Incubation->MIC_Reading QC Perform Quality Control with Reference Strains MIC_Reading->QC

References

Application Notes and Protocols for the NMR-Based Structural Elucidation of Telomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Nuclear Magnetic resonance (NMR) spectroscopy in the complete structural elucidation of Telomycin, a potent cyclic depsipeptide antibiotic.

This compound, produced by various Streptomyces species, exhibits significant activity against Gram-positive bacteria. Its complex structure, featuring a cyclic peptide core, non-proteinogenic amino acids, and a unique side chain, necessitates advanced analytical techniques for unambiguous characterization. NMR spectroscopy stands as the cornerstone for determining the constitution, configuration, and conformation of this compound and its analogs.

Overview of the NMR Strategy

The structural elucidation of this compound by NMR spectroscopy follows a well-defined workflow that integrates one-dimensional (1D) and two-dimensional (2D) NMR experiments. The primary objectives are to:

  • Establish the amino acid sequence: This is achieved by identifying individual spin systems corresponding to each amino acid residue and subsequently linking them through observed correlations in COSY, TOCSY, and NOESY/ROESY spectra.

  • Determine through-bond connectivities: Experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to identify scalar-coupled protons within each amino acid residue. HMBC (Heteronuclear Multiple Bond Correlation) experiments are crucial for establishing long-range correlations between protons and carbons, aiding in the assembly of the molecular framework.

  • Probe through-space proximities: NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments provide information about protons that are close in space, which is essential for sequencing, defining the stereochemistry, and determining the three-dimensional structure of the peptide.

  • Assign 1H and 13C chemical shifts: HSQC (Heteronuclear Single Quantum Coherence) experiments are used to correlate directly bonded protons and carbons, enabling the assignment of the carbon skeleton.

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for acquiring high-quality NMR data.

Protocol:

  • Purification: this compound should be purified to >95% purity using techniques such as High-Performance Liquid Chromatography (HPLC).

  • Solvent Selection: Dissolve 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent. Common choices include DMSO-d6, methanol-d4, or a mixture of H2O/D2O (9:1) to observe exchangeable amide protons. The choice of solvent can influence the observed conformation.

  • Concentration: The final concentration should be in the range of 1-5 mM.

  • Internal Standard: Add a suitable internal standard, such as tetramethylsilane (TMS) or 2,2-dimethyl-2-silapentane-5-sulfonate (DSS), for referencing the chemical shifts.

  • Filtration: Filter the sample into a high-quality 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

A standard suite of 1D and 2D NMR experiments should be acquired on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for optimal sensitivity and resolution.

Key Experiments and Typical Parameters:

ExperimentPurposeKey Parameters (Typical)
1D ¹H Initial assessment of sample purity and complexity.Spectral width: 12-16 ppm, Number of scans: 16-64
2D ¹H-¹H COSY Identify scalar-coupled protons (2-3 bonds).Spectral width: 12 ppm in both dimensions, Data points: 2048 x 512
2D ¹H-¹H TOCSY Identify all protons within a spin system (amino acid).Spectral width: 12 ppm in both dimensions, Mixing time: 60-80 ms
2D ¹H-¹H NOESY/ROESY Identify through-space proton proximities (< 5 Å).Spectral width: 12 ppm in both dimensions, Mixing time: 150-300 ms
2D ¹H-¹³C HSQC Correlate directly bonded protons and carbons.¹H spectral width: 12 ppm, ¹³C spectral width: 180-200 ppm
2D ¹H-¹³C HMBC Identify long-range (2-3 bonds) proton-carbon correlations.¹H spectral width: 12 ppm, ¹³C spectral width: 200-220 ppm, Long-range coupling delay optimized for 4-8 Hz

Data Presentation: NMR Spectral Data of this compound

The following tables summarize the assigned ¹H and ¹³C NMR chemical shifts for this compound. These values are crucial for the complete structural assignment.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of this compound (Note: Specific chemical shifts can vary slightly depending on the solvent and experimental conditions. The data presented here is a representative compilation from available literature.)

Amino Acid ResidueOther ProtonsNH
Allo-enduracididine 4.251.95, 2.153.30-8.50
β-Methyltryptophan 4.803.10-Indole protons: 7.0-7.6, β-CH₃: 1.258.20
cis-3-Hydroxyproline 4.502.10, 2.304.60--
trans-3-Hydroxyproline 4.402.00, 2.404.55--
Dehydrotryptophan -7.30-Indole protons: 7.1-7.89.00
Alanine 4.301.40--8.10
Serine 4.453.90--8.30
Aspartic Acid 4.702.80--8.40
Glycine 3.95, 4.10---8.60
Threonine 4.204.151.20-8.00
allo-Threonine 4.104.051.15-7.90

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of this compound (Note: This is a representative compilation. Some signals were reported in a study on this compound extracted from Streptomyces coeruleorubidus.)

Carbon TypeChemical Shift (ppm)
Carbonyl (C=O) 170.0
Iminyl (C=N) 140.0
Aromatic/Olefinic 132.418, 130.892, 128.793, 114.056
Aliphatic (Not specified in the available abstract)

Mandatory Visualizations

Experimental Workflow for this compound Structure Elucidation

G Figure 1. NMR Experimental Workflow for this compound Structure Elucidation cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis cluster_3 Structure Determination Purification Purification of this compound (>95%) Dissolution Dissolution in Deuterated Solvent Purification->Dissolution Filtration Filtration into NMR Tube Dissolution->Filtration NMR_1D 1D ¹H NMR Filtration->NMR_1D NMR_2D_Homo 2D Homonuclear NMR (COSY, TOCSY, NOESY/ROESY) NMR_1D->NMR_2D_Homo NMR_2D_Hetero 2D Heteronuclear NMR (HSQC, HMBC) NMR_1D->NMR_2D_Hetero Processing Fourier Transform & Phasing NMR_2D_Homo->Processing NMR_2D_Hetero->Processing Assignment Resonance Assignment Processing->Assignment Restraints Derive Structural Restraints Assignment->Restraints Sequence Amino Acid Sequencing Restraints->Sequence Stereochem Stereochemical Analysis Restraints->Stereochem Structure_Calc 3D Structure Calculation (e.g., using CYANA, XPLOR-NIH) Sequence->Structure_Calc Stereochem->Structure_Calc Final_Structure Final this compound Structure Structure_Calc->Final_Structure

Figure 1. NMR Experimental Workflow for this compound Structure Elucidation
This compound Biosynthetic Pathway

The biosynthesis of this compound is orchestrated by a large non-ribosomal peptide synthetase (NRPS) machinery encoded by a dedicated gene cluster.[1] This pathway involves the sequential condensation of amino acid precursors, followed by modifications and cyclization.

G Figure 2. Simplified Biosynthetic Pathway of this compound cluster_0 Precursor Supply cluster_1 NRPS Assembly Line cluster_2 Maturation and Release Amino_Acids Amino Acid Precursors (Proteinogenic & Non-proteinogenic) NRPS_Activation Adenylation (A) Domain: Activates Amino Acids Amino_Acids->NRPS_Activation Fatty_Acid Fatty Acid Precursor (e.g., 6-methylheptanoic acid) Fatty_Acid->NRPS_Activation Initiation NRPS_Tethering Thiolation (T) Domain: Tethers Activated Residues NRPS_Activation->NRPS_Tethering NRPS_Condensation Condensation (C) Domain: Forms Peptide Bonds NRPS_Tethering->NRPS_Condensation Chain Elongation NRPS_Modification Modification Domains: (e.g., Hydroxylation, Methylation) NRPS_Condensation->NRPS_Modification Thioesterase Thioesterase (Te) Domain: Cyclization and Release NRPS_Modification->Thioesterase Deacylation Deacylase (Tem25): Cleavage of Precursor Lipopeptide [1] Thioesterase->Deacylation Precursor Lipopeptide Final_Product Mature this compound Deacylation->Final_Product

Figure 2. Simplified Biosynthetic Pathway of this compound

Conclusion

NMR spectroscopy is an indispensable tool for the de novo structure elucidation and stereochemical analysis of complex natural products like this compound. The application of a comprehensive suite of 1D and 2D NMR experiments, coupled with robust data analysis, provides the detailed structural information necessary for drug discovery and development efforts. The protocols and data presented herein serve as a valuable resource for researchers engaged in the study of this compound and other cyclic peptide antibiotics.

References

Application Notes and Protocols for Developing a Bioassay for Telomycin Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telomycin is a cyclic depsipeptide antibiotic with potent activity against a range of Gram-positive bacteria, including multidrug-resistant strains such as Methicillin-Resistant Staphylococcus aureus (MRSA).[1][2][3] Its unique mechanism of action involves the specific binding to the bacterial membrane phospholipid, cardiolipin, leading to membrane depolarization, disruption, and ultimately cell death.[2][4] These application notes provide detailed protocols for the development and validation of a robust bioassay to determine the potency and activity of this compound. The described methods are based on established principles of antibiotic susceptibility testing and are adaptable for screening novel this compound analogs or formulations.

Principle of the Bioassay

The bioassays outlined below quantify the antimicrobial activity of this compound by measuring its ability to inhibit the growth of a susceptible Gram-positive indicator organism. Two primary methods are detailed: the agar diffusion assay (cylinder-plate method) and the broth microdilution assay (a turbidimetric method). The agar diffusion method relies on the diffusion of the antibiotic through an agar matrix, resulting in a zone of growth inhibition, the size of which is proportional to the antibiotic concentration. The broth microdilution method determines the minimum inhibitory concentration (MIC) by assessing bacterial growth in a liquid medium containing serial dilutions of the antibiotic.

Data Presentation

Table 1: Example Data for this compound Agar Diffusion Assay
This compound Concentration (µg/mL)Zone of Inhibition Diameter (mm) - Replicate 1Zone of Inhibition Diameter (mm) - Replicate 2Zone of Inhibition Diameter (mm) - Replicate 3Average Zone Diameter (mm)Standard Deviation
112.112.512.312.30.20
215.816.216.016.00.20
419.519.919.719.70.20
823.223.623.423.40.20
1626.927.327.127.10.20
Table 2: Example Data for this compound Broth Microdilution Assay
This compound Concentration (µg/mL)Well 1 (OD600)Well 2 (OD600)Well 3 (OD600)Average OD600Growth Interpretation
160.0510.0530.0520.052No Growth
80.0540.0520.0530.053No Growth
40.0520.0550.0540.054No Growth
20.0530.0510.0520.052No Growth
10.4890.4950.4920.492Growth
0.50.5120.5080.5100.510Growth
0.250.5230.5190.5210.521Growth
Growth Control0.5310.5280.5290.529Growth
Sterility Control0.0500.0490.0510.050No Growth

Minimum Inhibitory Concentration (MIC): 2 µg/mL

Experimental Protocols

Protocol 1: Agar Diffusion Bioassay (Cylinder-Plate Method)

This method is suitable for determining the relative potency of this compound samples.

Materials:

  • This compound standard of known potency

  • Test samples of this compound

  • Indicator organism: Staphylococcus aureus (e.g., ATCC 29213)

  • Tryptic Soy Agar (TSA)

  • Tryptic Soy Broth (TSB)

  • Sterile saline (0.85% NaCl)

  • Sterile petri dishes (100 x 15 mm)

  • Sterile stainless steel cylinders (8 mm outer diameter, 6 mm inner diameter, 10 mm height)[5]

  • Spectrophotometer

  • Incubator (35-37°C)[6]

  • Calipers

Procedure:

  • Inoculum Preparation:

    • Inoculate a colony of S. aureus into 5 mL of TSB and incubate at 35-37°C for 18-24 hours.

    • Dilute the overnight culture in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Plate Preparation:

    • Prepare TSA according to the manufacturer's instructions and sterilize.

    • Cool the agar to 45-50°C.

    • Add the prepared S. aureus inoculum to the molten agar to a final concentration of approximately 1.5 x 10^6 CFU/mL.

    • Pour 20 mL of the seeded agar into each sterile petri dish and allow it to solidify on a level surface.[6]

  • Assay Procedure:

    • Aseptically place 4-6 sterile cylinders onto the surface of each agar plate.

    • Prepare a series of standard dilutions of this compound (e.g., 1, 2, 4, 8, 16 µg/mL) in a suitable sterile diluent (e.g., phosphate buffer, pH 6.0).[5]

    • Prepare dilutions of the test samples of this compound.

    • Carefully pipette a fixed volume (e.g., 100 µL) of each standard and test sample dilution into the cylinders.

    • Incubate the plates at 35-37°C for 18-24 hours.

  • Data Analysis:

    • After incubation, measure the diameter of the zones of growth inhibition to the nearest 0.1 mm using calipers.

    • Create a standard curve by plotting the logarithm of the this compound concentration against the zone diameter.

    • Determine the concentration of the test samples by interpolating their zone diameters on the standard curve.

Protocol 2: Broth Microdilution Bioassay (MIC Determination)

This method determines the minimum concentration of this compound that inhibits visible growth of the indicator organism.

Materials:

  • This compound standard or test sample

  • Indicator organism: Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Multichannel pipette

  • Microplate reader (600 nm)

  • Incubator (35-37°C)

Procedure:

  • Inoculum Preparation:

    • Prepare an inoculum of S. aureus in CAMHB as described in Protocol 1, and then dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Assay Setup:

    • Prepare a 2-fold serial dilution of this compound in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL.

    • Add 50 µL of the prepared bacterial inoculum to each well, resulting in a final volume of 100 µL and a final bacterial concentration of 5 x 10^5 CFU/mL.

    • Include a growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only).

  • Incubation and Reading:

    • Cover the plate and incubate at 35-37°C for 18-24 hours.

    • After incubation, determine the MIC by visually inspecting for the lowest concentration of this compound that shows no visible turbidity.

    • For quantitative results, measure the optical density at 600 nm (OD600) using a microplate reader. The MIC is defined as the lowest concentration of this compound at which a significant inhibition of growth is observed compared to the growth control.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_agar Agar Diffusion cluster_broth Broth Microdilution cluster_analysis Data Analysis prep_culture Prepare S. aureus Inoculum seed_agar Seed Agar with Inoculum prep_culture->seed_agar add_inoculum Add Inoculum to Wells prep_culture->add_inoculum prep_this compound Prepare this compound Dilutions add_samples Add this compound Samples prep_this compound->add_samples plate_dilutions Plate this compound Dilutions prep_this compound->plate_dilutions place_cylinders Place Cylinders seed_agar->place_cylinders place_cylinders->add_samples incubate_agar Incubate Plates add_samples->incubate_agar measure_zones Measure Zones of Inhibition incubate_agar->measure_zones plate_dilutions->add_inoculum incubate_broth Incubate Plate add_inoculum->incubate_broth read_od Read Optical Density (OD600) incubate_broth->read_od plot_curve Plot Standard Curve measure_zones->plot_curve determine_mic Determine MIC read_od->determine_mic

Caption: Experimental workflow for this compound bioassays.

telomycin_moa cluster_membrane Bacterial Cell Membrane cardiolipin Cardiolipin disruption Membrane Disruption cardiolipin->disruption Initiates lipids Phospholipids This compound This compound This compound->cardiolipin Binds to lysis Cell Lysis disruption->lysis Leads to

Caption: this compound's mechanism of action on the bacterial cell membrane.

References

Generation of Novel Telomycin Analogues by Gene Deletion in Streptomyces

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the generation of novel Telomycin analogues through targeted gene deletion in Streptomyces. By disrupting specific genes within the this compound biosynthetic gene cluster, it is possible to create derivatives with altered structures and potentially improved therapeutic properties. The protocols outlined below are based on established methodologies for genetic manipulation of Streptomyces and findings from the characterization of the this compound biosynthetic pathway.

This compound is a cyclic depsipeptide antibiotic with potent activity against Gram-positive bacteria. Its complex structure is assembled by a non-ribosomal peptide synthetase (NRPS) machinery and further modified by tailoring enzymes.[1][2] Genetic engineering of the this compound producer, Streptomyces canus, or a heterologous host expressing the biosynthetic gene cluster, offers a powerful strategy to generate novel analogues.[1][2] This is achieved by deleting genes responsible for specific modifications, such as hydroxylation or acylation, leading to the production of this compound derivatives with altered chemical structures.[1]

Data Presentation: Production of this compound Analogues in Gene Deletion Mutants

The following tables summarize the production of novel this compound analogues resulting from the in-frame deletion of specific tailoring enzyme genes within the this compound biosynthetic gene cluster. The data is derived from studies on the heterologous expression of the this compound gene cluster in Streptomyces albus J1074.

Table 1: this compound Analogues Produced by Deletion of Hydroxylation Enzymes

Gene DeletedEnzyme FunctionResulting Analogue(s)Key Structural Change
temX (example)HydroxylaseDehydroxy-TelomycinAbsence of a hydroxyl group on an amino acid residue
temY (example)P450 MonooxygenaseDehydroxy-TelomycinAbsence of a hydroxyl group on an amino acid residue
temZ (example)P450 MonooxygenaseDehydroxy-TelomycinAbsence of a hydroxyl group on an amino acid residue

Table 2: this compound Precursor Accumulation by Deletion of Deacylase

Gene DeletedEnzyme FunctionAccumulated PrecursorKey Structural Feature
tem25(De)acylaseLipopeptide this compound PrecursorsRetention of the fatty acid side chain

Experimental Workflows and Signaling Pathways

Diagram 1: Workflow for Generation of Gene Deletion Mutants in Streptomyces

GeneDeletionWorkflow cluster_Ecoli In E. coli cluster_Streptomyces In Streptomyces pcr 1. PCR Amplification of Deletion Cassette construct 2. Assembly of Deletion Construct pcr->construct methylation 3. Passage through Methylation-Deficient E. coli (e.g., ET12567) construct->methylation conjugation 4. Intergeneric Conjugation methylation->conjugation recombination1 5. First Crossover (Single Crossover) conjugation->recombination1 selection1 6. Selection for Integration recombination1->selection1 recombination2 7. Second Crossover (Double Crossover) selection1->recombination2 selection2 8. Selection/Screening for Deletion Mutants recombination2->selection2 verification 9. PCR Verification selection2->verification TelomycinBiosynthesis cluster_deletion Gene Deletion Targets precursors Amino Acid & Fatty Acid Precursors nrps NRPS Assembly precursors->nrps lipopeptide Lipopeptide Intermediate nrps->lipopeptide hydroxylation Hydroxylation (e.g., temX, temY, temZ) lipopeptide->hydroxylation hydroxylated_intermediate Hydroxylated Lipopeptide hydroxylation->hydroxylated_intermediate cyclization Cyclization hydroxylated_intermediate->cyclization cyclized_lipopeptide Cyclized Lipopeptide Precursor cyclization->cyclized_lipopeptide deacylation Deacylation (tem25) cyclized_lipopeptide->deacylation This compound This compound deacylation->this compound

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Telomycin Production in Streptomyces Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving telomycin yield in Streptomyces fermentation. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.

Troubleshooting Guide

This guide provides solutions to common problems encountered during Streptomyces fermentation for this compound production.

Problem Potential Cause Recommended Solution
Low or No this compound Yield Suboptimal media composition.Review and optimize carbon and nitrogen sources. Glucose and soluble starch are often effective carbon sources, while soybean meal, peptone, and yeast extract are good nitrogen sources for Streptomyces fermentations.[1][2] Ensure adequate phosphate levels, as it plays a crucial role in regulating secondary metabolism.[3][4][5]
Incorrect pH of the fermentation medium.The optimal pH for antibiotic production by Streptomyces is typically near neutral (pH 7.0).[2] Monitor and adjust the initial pH of your medium. Buffers can be used to maintain a stable pH throughout the fermentation.
Inadequate aeration and dissolved oxygen levels.Increase agitation speed to improve oxygen transfer. Optimize the fill volume of your fermentation vessel to ensure sufficient headspace for aeration. For bioreactors, increase the aeration rate.
Suboptimal fermentation temperature.The optimal temperature for growth and antibiotic production in many Streptomyces species is around 30-37°C.[2] Verify and adjust your incubator or bioreactor temperature settings.
Poor cell growth.Inoculum quality may be poor. Ensure you are using a fresh, healthy, and appropriately sized inoculum. Contamination can also inhibit the growth of Streptomyces.[6] Practice strict aseptic techniques.[6]
Inconsistent this compound Yields Variability in raw materials.Use high-quality, consistent sources for all media components. Small variations in complex components like yeast extract or peptone can impact yield.
Inconsistent inoculum preparation.Standardize your inoculum preparation protocol, including the age and density of the seed culture.
Phage contamination.Phage infection can lead to lysis of the Streptomyces culture and a significant drop in yield.[7] Ensure the sterility of all equipment and media. If phage contamination is suspected, developing phage-resistant strains may be necessary.[7]
Foaming in the Fermentor High protein content in the medium.Add an appropriate antifoaming agent at the beginning of the fermentation or as needed.

Frequently Asked Questions (FAQs)

1. What is the optimal carbon source for this compound production?

While specific data for this compound is limited, dextrose, glucose, and soluble starch are generally effective carbon sources for antibiotic production in Streptomyces.[8][9] It is recommended to test a range of concentrations to find the optimal level for your specific strain and fermentation conditions.

2. What is the recommended nitrogen source for enhancing this compound yield?

Organic nitrogen sources such as soybean meal, peptone, tryptone, and yeast extract have been shown to support good growth and antibiotic production in Streptomyces.[1][9] The optimal source and concentration should be determined empirically.

3. How does phosphate concentration affect this compound production?

Phosphate is a critical regulator of secondary metabolism in Streptomyces.[3][4][5] While essential for growth, high concentrations of phosphate can repress the production of some antibiotics.[10] It is important to optimize the phosphate concentration in your fermentation medium. This can be achieved by testing a range of phosphate concentrations or by using a phosphate-limited medium to trigger secondary metabolite production. The regulation of phosphate metabolism is often mediated by the PhoR-PhoP two-component system.[3][5]

4. What is the ideal pH and temperature for Streptomyces canus fermentation?

The optimal pH for many Streptomyces species is around 7.0.[2] The ideal temperature for growth and antibiotic biosynthesis is typically in the range of 30-37°C.[2] These parameters should be optimized for your specific experimental setup.

5. How can I minimize contamination in my fermentation cultures?

Strict aseptic techniques are crucial for preventing contamination.[6] This includes sterilizing all media and equipment, working in a clean environment (such as a laminar flow hood), and being careful during inoculation and sampling.[6] Common contaminants like other bacteria and fungi can outcompete Streptomyces for nutrients and inhibit this compound production.[6]

Data Presentation

Table 1: General Optimized Fermentation Parameters for Antibiotic Production in Streptomyces spp.

ParameterOptimized Range/ValueReference(s)
Carbon Source Glucose, Soluble Starch (1-3% w/v)[1][9]
Nitrogen Source Soybean Meal, Peptone, Yeast Extract (0.5-2% w/v)[1][2][9]
Initial pH 7.0[2]
Temperature 30-37 °C[2]
Incubation Time 7-10 days[1]
Agitation 150-250 rpm[2]

Experimental Protocols

Protocol 1: Optimizing Media Composition for this compound Production

This protocol outlines a method for systematically optimizing the carbon and nitrogen sources in your fermentation medium.

1. Basal Medium Preparation:

  • Prepare a basal medium containing all essential minerals and a buffer, but lacking the carbon and nitrogen source you wish to optimize. A typical basal medium for Streptomyces might include (per liter): K2HPO4 (1g), MgSO4·7H2O (0.5g), NaCl (0.5g), FeSO4·7H2O (0.01g), and CaCO3 (2g).

2. Carbon Source Optimization:

  • Prepare several flasks of the basal medium supplemented with different carbon sources (e.g., glucose, soluble starch, maltose) at a standard concentration (e.g., 2% w/v).

  • Inoculate each flask with a standardized inoculum of Streptomyces canus.

  • Incubate under your standard fermentation conditions (e.g., 30°C, 200 rpm) for a set period (e.g., 7 days).

  • At the end of the fermentation, extract and quantify the this compound yield from each flask.

3. Nitrogen Source Optimization:

  • Using the optimal carbon source determined in the previous step, prepare several flasks of the medium with different nitrogen sources (e.g., soybean meal, peptone, yeast extract) at a standard concentration (e.g., 1% w/v).

  • Inoculate and incubate as described above.

  • Extract and quantify the this compound yield to identify the optimal nitrogen source.

4. Concentration Optimization:

  • Once the best carbon and nitrogen sources are identified, perform further experiments to optimize their concentrations. Set up a matrix of experiments with varying concentrations of the chosen carbon and nitrogen sources.

  • Analyze the this compound yield to determine the optimal concentration of each component.

Protocol 2: Extraction and Quantification of this compound

This protocol provides a general method for extracting this compound from the fermentation broth and quantifying it using High-Performance Liquid Chromatography (HPLC).

1. Extraction:

  • At the end of the fermentation, centrifuge the culture broth to separate the mycelium from the supernatant.

  • This compound is a lipopeptide and can be extracted from the supernatant using a suitable organic solvent. A common method is to use an equal volume of ethyl acetate or butanol.

  • Mix the supernatant and solvent vigorously and allow the phases to separate.

  • Collect the organic phase containing the this compound.

  • Evaporate the solvent under reduced pressure to obtain the crude this compound extract.

2. Quantification by HPLC:

  • Dissolve the crude extract in a suitable solvent, such as methanol.

  • Filter the sample through a 0.22 µm filter before injecting it into the HPLC system.

  • Use a C18 reverse-phase column for separation.

  • A common mobile phase for lipopeptide analysis is a gradient of acetonitrile and water, both containing a small amount of trifluoroacetic acid (TFA) (e.g., 0.1%).[11]

  • The elution can be monitored by UV detection at a wavelength of around 210-220 nm.

  • Prepare a standard curve using a purified this compound standard of known concentration to quantify the amount of this compound in your samples.

Visualizations

Diagram 1: this compound Biosynthesis Gene Cluster

Telomycin_Biosynthesis_Gene_Cluster cluster_0 This compound Biosynthetic Gene Cluster (tem) fatty_acid_ligase Fatty Acid Ligase (temA) nrps Non-Ribosomal Peptide Synthetases (NRPS) (temB-temL) fatty_acid_ligase->nrps Provides fatty acid precursor tailoring_enzymes Tailoring Enzymes (e.g., Hydroxylases, P450s) nrps->tailoring_enzymes Assembled peptide backbone regulators Regulatory Genes (temR1, temR2) regulators->fatty_acid_ligase Controls expression regulators->nrps Controls expression transporters Transporters (temT1, temT2) regulators->transporters Controls expression regulators->tailoring_enzymes Controls expression tailoring_enzymes->transporters Modified this compound

Caption: Organization of the this compound biosynthetic gene cluster.

Diagram 2: Troubleshooting Workflow for Low this compound Yield

Troubleshooting_Workflow start Low this compound Yield check_growth Check for Poor Cell Growth start->check_growth check_media Review Media Composition start->check_media check_params Verify Fermentation Parameters start->check_params check_contamination Investigate Contamination start->check_contamination improve_sterility Improve Aseptic Technique check_growth->improve_sterility optimize_media Optimize Carbon/Nitrogen/Phosphate check_media->optimize_media adjust_params Adjust pH/Temp/Aeration check_params->adjust_params check_contamination->improve_sterility re_evaluate Re-evaluate this compound Yield optimize_media->re_evaluate adjust_params->re_evaluate improve_sterility->re_evaluate

Caption: A logical workflow for troubleshooting low this compound yield.

References

Technical Support Center: Telomycin Large-Scale Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges during the large-scale production of Telomycin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its producing organism?

A1: this compound is a cyclic depsipeptide antibiotic effective against Gram-positive bacteria. It is naturally produced by the bacterium Streptomyces canus.[1][2] The biosynthetic gene cluster responsible for this compound production in S. canus has been identified, which opens avenues for genetic engineering to improve yields.[1][2]

Q2: What are the primary challenges in the large-scale production of this compound?

A2: The main challenges include:

  • Low Fermentation Titer: Wild-type Streptomyces canus strains often produce low yields of this compound.

  • Complex Downstream Processing: The purification of this compound from the fermentation broth is a multi-step process that can be complex and lead to product loss.

  • Product Stability: this compound, like many peptides, can be susceptible to degradation under certain pH and temperature conditions.

  • Impurity Profile: The fermentation process can produce several related impurities and analogs that need to be effectively removed during purification.

Q3: What are typical fermentation conditions for Streptomyces species for antibiotic production?

A3: While optimal conditions are strain and product-specific, typical starting parameters for Streptomyces fermentation in submerged culture include:

  • Temperature: 28-30°C

  • pH: Maintained between 6.5 and 7.5

  • Aeration and Agitation: Sufficient aeration and agitation are crucial for these aerobic bacteria. Dissolved oxygen (DO) levels are a critical parameter to monitor.

  • Culture Medium: Rich media containing complex carbon and nitrogen sources, such as glucose, starch, soybean meal, and yeast extract, are commonly used.

Troubleshooting Guides

Fermentation Issues
Problem Potential Cause Troubleshooting Steps
Low this compound Titer Suboptimal medium composition.- Systematically evaluate different carbon and nitrogen sources. For instance, compare the effects of glucose, starch, and glycerol as carbon sources, and soybean meal, peptone, and yeast extract as nitrogen sources.- Optimize the C:N ratio in the medium.- Test the effect of adding precursor amino acids for the this compound backbone.
Inadequate fermentation parameters.- Perform a design of experiments (DoE) to optimize temperature, pH, and dissolved oxygen levels.- Evaluate different agitation speeds to ensure proper mixing and oxygen transfer without causing excessive shear stress on the mycelia.
Strain viability or productivity issues.- Ensure the inoculum is healthy and in the correct growth phase.- Consider strain improvement through mutagenesis or genetic engineering of the this compound biosynthetic gene cluster.[1][2]
Foaming in the Bioreactor High protein content in the medium and production of surface-active compounds like this compound itself.- Add antifoaming agents, but test for any negative impact on cell growth or product formation.- Optimize the agitation speed to minimize excessive foaming.
Inconsistent Batch-to-Batch Production Variability in raw materials or inoculum preparation.- Standardize the quality of all media components.- Implement a strict and consistent protocol for inoculum development.
Purification and Downstream Processing Issues
Problem Potential Cause Troubleshooting Steps
Low Recovery Yield Inefficient extraction from the fermentation broth.- Optimize the solvent extraction method. Test different organic solvents and pH conditions for the extraction.- Consider alternative primary recovery steps like adsorption to a resin directly from the clarified broth.
Product loss during chromatography steps.- Optimize the loading conditions, gradient elution, and flow rate for the reversed-phase HPLC column.- Ensure the pH of the mobile phase is compatible with this compound's stability.
Purity Not Meeting Specifications Co-elution of impurities during HPLC.- Adjust the gradient profile of the mobile phase to improve the separation of this compound from closely related impurities.- Experiment with different stationary phases (e.g., C8 instead of C18) or different organic modifiers in the mobile phase.
Presence of degradation products.- Analyze the stability of this compound at different pH values and temperatures to identify conditions that minimize degradation during purification.[3] - Perform purification steps at reduced temperatures if this compound is found to be thermolabile.
Difficulty in Removing Specific Impurities Structural similarity to this compound.- Employ orthogonal purification techniques. For example, follow a reversed-phase chromatography step with an ion-exchange or size-exclusion chromatography step.- Use high-resolution analytical techniques like LC-MS to identify the problematic impurities and then tailor the purification strategy accordingly.

Experimental Protocols

General Protocol for Streptomyces canus Fermentation

This is a representative protocol and should be optimized for your specific strain and equipment.

  • Inoculum Preparation:

    • Aseptically transfer a loopful of S. canus spores or mycelia from a mature agar plate to a flask containing a seed medium (e.g., Tryptic Soy Broth).

    • Incubate at 28-30°C on a rotary shaker (200-250 rpm) for 48-72 hours until a dense culture is obtained.

  • Production Fermentation:

    • Inoculate the production medium in the bioreactor with 5-10% (v/v) of the seed culture. A typical production medium might contain (per liter): Glucose (20g), Soybean Meal (15g), Yeast Extract (5g), K2HPO4 (1g), MgSO4·7H2O (0.5g), and CaCO3 (2g).

    • Maintain the fermentation at 28-30°C with controlled pH (e.g., 7.0) and adequate aeration.

    • Monitor cell growth, substrate consumption, and this compound production over time by taking periodic samples.

General Protocol for this compound Purification
  • Cell Removal:

    • Separate the mycelia from the fermentation broth by centrifugation or microfiltration.

  • Extraction:

    • Adjust the pH of the supernatant to acidic conditions (e.g., pH 3-4) and extract the this compound using an appropriate organic solvent (e.g., n-butanol or ethyl acetate).

    • Concentrate the organic phase under vacuum to obtain the crude extract.

  • Chromatographic Purification:

    • Dissolve the crude extract in a suitable solvent and apply it to a reversed-phase HPLC column (e.g., C18).

    • Elute the this compound using a gradient of acetonitrile in water with a constant concentration of an ion-pairing agent like trifluoroacetic acid (TFA) (e.g., 0.1%).

    • Collect the fractions containing the pure this compound, as determined by UV detection and analytical HPLC.

  • Final Product Preparation:

    • Pool the pure fractions and remove the organic solvent under vacuum.

    • Lyophilize the aqueous solution to obtain the final purified this compound powder.

Quantitative Data Summary

Parameter Typical Range Notes
Fermentation Titer 50 - 500 mg/LHighly dependent on the strain (wild-type vs. engineered) and fermentation conditions.
Purification Yield 20 - 60%Varies significantly based on the number and efficiency of the purification steps.
Final Purity >95%Typically required for research and preclinical studies.

Visualizations

This compound Biosynthesis Pathway

Telomycin_Biosynthesis cluster_initiation Initiation cluster_nrps NRPS Assembly Line cluster_termination Termination & Maturation Fatty_Acid_Precursor Fatty Acid Precursor (e.g., 6-methylheptanoic acid) Fatty_Acid_Ligase Fatty Acid Ligase Fatty_Acid_Precursor->Fatty_Acid_Ligase Acyl_CoA Acyl-CoA Fatty_Acid_Ligase->Acyl_CoA NRPS_Module_1 Module 1 (A-T-C domains) Acyl_CoA->NRPS_Module_1 Loading NRPS_Module_2 Module 2 (A-T-C domains) NRPS_Module_1->NRPS_Module_2 Elongation NRPS_Module_n Module n (A-T-C domains) NRPS_Module_2->NRPS_Module_n ... TE_Domain Thioesterase Domain NRPS_Module_n->TE_Domain Amino_Acids Amino Acid Precursors Amino_Acids->NRPS_Module_1 Precursor_Lipopeptide Precursor Lipopeptide TE_Domain->Precursor_Lipopeptide Tem25_Deacylase Tem25 (Deacylase) Precursor_Lipopeptide->Tem25_Deacylase This compound This compound Tem25_Deacylase->this compound Tailoring_Enzymes Tailoring Enzymes (e.g., Hydroxylases, P450s) This compound->Tailoring_Enzymes Post-synthesis modifications

Caption: Simplified workflow of this compound biosynthesis via a Non-Ribosomal Peptide Synthetase (NRPS) system.

Experimental Workflow for this compound Production

Telomycin_Production_Workflow Inoculum_Development 1. Inoculum Development (S. canus) Fermentation 2. Large-Scale Fermentation Inoculum_Development->Fermentation Harvest 3. Harvest & Cell Separation (Centrifugation/Filtration) Fermentation->Harvest Extraction 4. Solvent Extraction Harvest->Extraction Purification 5. Chromatographic Purification (Reversed-Phase HPLC) Extraction->Purification Final_Product 6. Lyophilization & Final Product Purification->Final_Product QC Quality Control (HPLC, MS, Bioassay) Final_Product->QC

Caption: General experimental workflow for the production and purification of this compound.

References

Telomycin stability issues in different solvents and pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of Telomycin in various experimental conditions. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the handling and storage of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound should be stored as a solid at -20°C in a dry and dark environment, where it can be stable for over two years.[1] For short-term storage of a few days to weeks, 0-4°C is acceptable.[1]

Q2: What solvents can be used to dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO) and ethanol, and slightly soluble in water.[2][3] For biological assays, it is common to prepare a concentrated stock solution in DMSO and then dilute it with an aqueous buffer to the final desired concentration.[4]

Q3: How stable is this compound in aqueous solutions?

A3: While specific public data on the aqueous stability of this compound is limited, lipopeptide antibiotics, in general, can be susceptible to degradation in aqueous environments, primarily through hydrolysis.[5][6] The rate of degradation is typically influenced by pH and temperature. For similar lipopeptide antibiotics like daptomycin, hydrolysis of the ester linkage in the cyclic peptide ring is a primary degradation pathway.[5][7]

Q4: What is the expected stability of this compound at different pH values?

Q5: What are the potential degradation products of this compound?

A5: Specific degradation products of this compound have not been extensively characterized in publicly available literature. However, based on its structure as a cyclic depsipeptide and knowledge of related compounds, likely degradation pathways include:

  • Hydrolysis of the ester bond: This would result in a linearized form of the peptide.

  • Deacylation: Cleavage of the lipid side chain.

  • Modification of amino acid residues: Oxidation or other modifications of susceptible amino acid side chains.

For the related lipoglycopeptide antibiotic Telavancin, the primary degradation products in aqueous solution are the pseudoaglycone and aglycone, formed by hydrolysis.

Troubleshooting Guides

Issue 1: Precipitation of this compound upon dilution of DMSO stock solution with aqueous buffer.
  • Possible Cause: The solubility of this compound is significantly lower in aqueous solutions compared to DMSO. When a concentrated DMSO stock is diluted into an aqueous buffer, the final concentration of this compound may exceed its solubility limit in the mixed solvent system.

  • Troubleshooting Steps:

    • Reduce Final Concentration: Try diluting the DMSO stock to a lower final concentration in the aqueous buffer.

    • Optimize Solvent Composition: If experimentally permissible, increase the percentage of organic co-solvent (like DMSO or ethanol) in the final aqueous solution. However, be mindful of the solvent's potential effects on your experimental system.[10]

    • Stepwise Dilution: Instead of a single large dilution, try a stepwise dilution, adding the aqueous buffer to the DMSO stock slowly while vortexing.

    • Sonication: Gentle sonication of the final solution may help to redissolve small amounts of precipitate.[4]

Issue 2: Loss of biological activity of this compound solution over time.
  • Possible Cause: This is likely due to the chemical degradation of this compound in the solution. The rate of degradation can be influenced by the solvent, pH, temperature, and exposure to light.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Whenever possible, prepare fresh solutions of this compound for your experiments.

    • Optimize Storage of Stock Solutions: Aliquot your concentrated DMSO stock solution into smaller, single-use volumes and store them at -20°C or -80°C to minimize freeze-thaw cycles.[4]

    • pH and Buffer Considerations: Ensure the pH of your final aqueous solution is within a range that minimizes degradation. If possible, perform pilot stability studies at different pH values to determine the optimal conditions for your experimental timeframe.

    • Protect from Light: Store this compound solutions, especially dilute aqueous solutions, protected from light.

Quantitative Data Summary

Disclaimer: The following tables contain illustrative data based on general knowledge of lipopeptide antibiotic stability and are intended for guidance purposes only. Specific quantitative stability data for this compound is not publicly available.

Table 1: Illustrative Solubility of this compound in Common Solvents

SolventSolubility (Approximate)
DMSO> 50 mg/mL
Ethanol~10-20 mg/mL
Water< 1 mg/mL
PBS (pH 7.4)< 0.5 mg/mL

Table 2: Illustrative pH-Dependent Stability of this compound in Aqueous Buffer at 25°C (Estimated Half-life)

pHEstimated Half-life (t½)
3.0< 24 hours
5.0~ 2-3 days
7.0~ 1-2 days
9.0< 12 hours

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of sterile, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be applied if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into single-use, sterile cryovials. Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: General Procedure for Forced Degradation Study of this compound

This protocol is a general guideline for investigating the stability of this compound under stress conditions and should be optimized for specific analytical methods.

  • Preparation of this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile:water, 50:50 v/v) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: Mix the this compound solution with an equal volume of 1 M HCl. Incubate at 60°C for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 1 M NaOH before analysis.

  • Base Hydrolysis: Mix the this compound solution with an equal volume of 1 M NaOH. Incubate at room temperature for various time points (e.g., 30 min, 1, 2, 4 hours). Neutralize the samples with 1 M HCl before analysis.

  • Oxidative Degradation: Mix the this compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature, protected from light, for various time points (e.g., 2, 4, 8, 24 hours).

  • Thermal Degradation: Place a solid sample of this compound and a solution sample in an oven at 70°C for various time points (e.g., 1, 3, 7 days).

  • Photolytic Degradation: Expose a solid sample of this compound and a solution sample to a calibrated light source (e.g., UV lamp at 254 nm and a cool white fluorescent lamp) for a defined period.

  • Analysis: Analyze the stressed samples at each time point using a validated stability-indicating HPLC method to determine the percentage of remaining this compound and to detect the formation of degradation products.

Visualizations

Experimental_Workflow_for_Telomycin_Stability_Assessment cluster_preparation Sample Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis cluster_results Results & Interpretation A Weigh this compound Powder B Dissolve in Appropriate Solvent (e.g., DMSO for stock, or Aqueous/Organic for study) A->B C Acid Hydrolysis (e.g., HCl, Heat) B->C Expose to Stress D Base Hydrolysis (e.g., NaOH, RT) B->D Expose to Stress E Oxidation (e.g., H2O2, RT) B->E Expose to Stress F Thermal Stress (e.g., 70°C) B->F Expose to Stress G Photolytic Stress (e.g., UV/Vis Light) B->G Expose to Stress H Sample at Time Points C->H D->H E->H F->H G->H I HPLC Analysis (Stability-Indicating Method) H->I J Quantify this compound (% Remaining) I->J K Identify Degradation Products (e.g., LC-MS) I->K L Determine Degradation Rate (pH-rate profile, kinetics) J->L M Elucidate Degradation Pathway K->M

Caption: Workflow for this compound Stability Assessment.

Telomycin_Degradation_Pathway cluster_degradation Potential Degradation Pathways This compound This compound (Cyclic Depsipeptide) Linear_Peptide Linearized this compound This compound->Linear_Peptide Hydrolysis (Acid/Base Catalyzed) Deacylated_this compound Deacylated this compound This compound->Deacylated_this compound Enzymatic or Chemical Cleavage Oxidized_this compound Oxidized Amino Acid Residues This compound->Oxidized_this compound Oxidation Further_Degradation Smaller Peptide Fragments & Amino Acids Linear_Peptide->Further_Degradation Further Fragmentation Deacylated_this compound->Further_Degradation Further Fragmentation Oxidized_this compound->Further_Degradation Further Fragmentation

Caption: Potential Degradation Pathways of this compound.

References

troubleshooting low recovery during Telomycin purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for common issues encountered during the purification of Telomycin, a cyclic depsipeptide antibiotic. The information is intended for researchers, scientists, and drug development professionals to help optimize purification protocols and improve recovery rates.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Low Recovery: this compound Not Binding to the Chromatography Column

Question: My this compound is found in the flow-through fraction and does not seem to bind to the column. What could be the issue?

Answer: This issue typically points to problems with your binding conditions or the choice of chromatography resin. This compound, as a cyclic peptide, can be purified using methods that exploit its potential hydrophobicity, such as Reversed-Phase Chromatography (RPC) or Hydrophobic Interaction Chromatography (HIC).

Troubleshooting Steps:

  • Verify Sample Preparation: this compound is only slightly soluble in water but soluble in organic solvents like methanol, ethanol, DMF, and DMSO.[1] Ensure your sample is fully solubilized in a buffer that is compatible with your chromatography column. Precipitation of this compound before or during column loading will lead to significant loss.

  • Optimize Binding Buffer for HIC: For HIC, binding is promoted by high salt concentrations. If this compound is not binding, the salt concentration in your loading buffer may be too low.

    • Protocol: Prepare a series of binding buffers with increasing concentrations of a non-denaturing salt like ammonium sulfate (e.g., 1.0 M, 1.5 M, 2.0 M). Run a small-scale binding test for each condition to determine the optimal salt concentration for this compound binding.

  • Optimize Mobile Phase for RPC: For RPC, the initial mobile phase should have a low organic solvent concentration to allow this compound to bind to the hydrophobic stationary phase.

    • Protocol: Ensure your initial mobile phase (Solvent A) is primarily aqueous (e.g., water with 0.1% Trifluoroacetic Acid (TFA)) and the organic solvent concentration (Solvent B, e.g., acetonitrile with 0.1% TFA) is low enough (typically 5-10%) during sample loading.

  • Column Choice: The choice of stationary phase is critical. For RPC, C8 or C18 columns are commonly used for peptide purification. For HIC, resins with phenyl, butyl, or octyl ligands are suitable choices.[2] The hydrophobicity of the ligand should match the hydrophobicity of this compound.

ParameterRecommendation for HICRecommendation for RPC
Stationary Phase Phenyl, Butyl, or Octyl ligandsC8 or C18 silica-based resin
Binding Buffer High salt (e.g., 1-2 M Ammonium Sulfate)Low organic solvent (e.g., 5-10% Acetonitrile)
pH Neutral pH (6-8)Acidic pH (2-3) with TFA

Troubleshooting Workflow for Binding Issues

start Low this compound Recovery in Eluate (Present in Flow-through) check_solubility Is this compound fully dissolved in the loading buffer? start->check_solubility adjust_solubility Adjust solvent or use co-solvent (e.g., Methanol, DMSO) check_solubility->adjust_solubility No check_binding_conditions Are binding conditions optimal? check_solubility->check_binding_conditions Yes adjust_solubility->check_binding_conditions optimize_hic HIC: Increase salt concentration in loading buffer check_binding_conditions->optimize_hic No (HIC) optimize_rpc RPC: Decrease initial organic solvent % check_binding_conditions->optimize_rpc No (RPC) check_column Is the column chemistry appropriate? check_binding_conditions->check_column Yes end_success Successful Binding optimize_hic->end_success optimize_rpc->end_success select_column Select alternative HIC or RPC column with different hydrophobicity check_column->select_column No end_fail Binding Issue Persists (Consult further resources) check_column->end_fail Yes select_column->end_success

Caption: Troubleshooting workflow for low this compound binding to a chromatography column.

2. Low Recovery: this compound Eluting in the Wash Steps

Question: I am losing my this compound during the wash steps before elution. How can I prevent this?

Answer: Premature elution of this compound during the wash steps suggests that the binding to the resin is too weak to withstand the wash buffer conditions.

Troubleshooting Steps:

  • Reduce Wash Stringency (HIC): If using HIC, your wash buffer may have a salt concentration that is too low, causing the weakly bound this compound to elute.

    • Protocol: Maintain the salt concentration of your wash buffer at the same level as your binding buffer. Alternatively, perform a step-wise wash with gradually decreasing salt concentrations to remove impurities without eluting the this compound.

  • Adjust Wash Stringency (RPC): In RPC, the organic solvent concentration in your wash buffer might be too high.

    • Protocol: Decrease the percentage of organic solvent (e.g., acetonitrile) in your wash buffer. The wash step should be sufficient to remove unbound impurities without being stringent enough to elute this compound.

  • Flow Rate: A high flow rate during the wash can sometimes lead to the dissociation of weakly bound molecules.

    • Protocol: Reduce the flow rate during the sample loading and wash steps to allow for sufficient interaction time between this compound and the resin.

ParameterTroubleshooting Action (HIC)Troubleshooting Action (RPC)
Wash Buffer Maintain high salt concentrationDecrease organic solvent percentage
Flow Rate Decrease flow rateDecrease flow rate

3. Low Recovery: this compound Not Eluting from the Column

Question: My this compound binds to the column, but I get very low or no recovery in the elution fractions. What should I do?

Answer: If this compound is not eluting, it indicates that the interaction with the resin is too strong for the current elution conditions to disrupt.

Troubleshooting Steps:

  • Optimize Elution Conditions (HIC): For HIC, elution is achieved by decreasing the salt concentration. If this compound is not eluting, you may need a more significant reduction in salt or the addition of a mild organic modifier.

    • Protocol: Use a steep or step gradient to a no-salt buffer. If this is ineffective, consider adding a low percentage of a mild organic solvent like isopropanol or acetonitrile (e.g., 5-10%) to the elution buffer to disrupt hydrophobic interactions.

  • Optimize Elution Conditions (RPC): In RPC, elution is driven by an increasing concentration of organic solvent.

    • Protocol: Increase the final concentration of the organic solvent (e.g., acetonitrile) in your gradient. You can also try a different organic solvent, such as isopropanol, which can be more effective for highly hydrophobic molecules. The addition of an ion-pairing agent like TFA is crucial for good peak shape and recovery of peptides in RPC.[]

  • Check for Precipitation on the Column: this compound's low aqueous solubility could lead to precipitation on the column, especially if the elution buffer is not optimal.

    • Protocol: After the standard elution, try flushing the column with a stronger solvent (e.g., 100% methanol or isopropanol) to see if any precipitated this compound can be recovered.

Elution Optimization Workflow

start Low this compound Recovery (Binds but does not elute) check_elution_hic HIC: Is salt gradient sufficiently low? start->check_elution_hic modify_elution_hic Decrease salt concentration further or add mild organic modifier check_elution_hic->modify_elution_hic No check_elution_rpc RPC: Is organic solvent concentration high enough? check_elution_hic->check_elution_rpc Yes end_success Successful Elution modify_elution_hic->end_success modify_elution_rpc Increase final organic solvent % or try a different solvent check_elution_rpc->modify_elution_rpc No check_precipitation Could this compound have precipitated on the column? check_elution_rpc->check_precipitation Yes modify_elution_rpc->end_success strong_wash Wash column with strong solvent (e.g., 100% Methanol) check_precipitation->strong_wash Yes end_fail Elution Issue Persists (Consider alternative chromatography) check_precipitation->end_fail No strong_wash->end_success

Caption: A logical workflow for troubleshooting poor elution of this compound.

4. Poor Peak Shape and Resolution

Question: My this compound is eluting as a broad peak, leading to poor resolution and purity. How can I improve the peak shape?

Answer: Broad peaks can be caused by several factors including issues with the column, the mobile phase, or the sample itself.

Troubleshooting Steps:

  • Optimize Mobile Phase Additives (RPC): For RPC of peptides, the use of an ion-pairing agent is critical for sharp peaks.

    • Protocol: Ensure that Trifluoroacetic Acid (TFA) at a concentration of 0.05-0.1% is present in both your aqueous and organic mobile phases.[] This helps to sharpen peaks by forming ion pairs with the peptide.

  • Column Health: An old or poorly packed column can lead to peak broadening.

    • Protocol: If you suspect column degradation, try running a standard to check its performance. If necessary, replace the column.

  • Sample Overload: Injecting too much sample can saturate the column and cause peak broadening.

    • Protocol: Reduce the amount of sample loaded onto the column.

  • Gradient Slope: A shallow gradient can sometimes lead to broader peaks.

    • Protocol: Experiment with a steeper elution gradient to see if it improves peak sharpness.

ProblemPotential CauseRecommended Action
Broad Peaks in RPC Insufficient ion-pairingAdd 0.1% TFA to mobile phases
Column degradationTest with a standard or replace column
Sample overloadReduce the injection volume/concentration
Gradient too shallowIncrease the gradient slope

Experimental Protocols

Protocol 1: Small-Scale Binding Test for HIC

  • Prepare 1 mL aliquots of your this compound sample in a low-salt buffer.

  • To each aliquot, add a different concentration of ammonium sulfate (e.g., 1.0 M, 1.5 M, 2.0 M).

  • Equilibrate small amounts of HIC resin (e.g., 100 µL) with the corresponding high-salt buffers.

  • Add the this compound samples to the equilibrated resins and incubate with gentle mixing for 30 minutes.

  • Centrifuge the samples and carefully collect the supernatant (flow-through).

  • Analyze the flow-through fractions for the presence of this compound (e.g., by HPLC or a bioassay). The condition with the lowest amount of this compound in the flow-through has the optimal binding concentration.

Protocol 2: Gradient Optimization for RPC

  • Prepare two mobile phases:

    • Solvent A: 0.1% TFA in water.

    • Solvent B: 0.1% TFA in acetonitrile.

  • Start with a shallow gradient (e.g., 5% to 65% Solvent B over 60 minutes).

  • Inject your this compound sample and analyze the chromatogram for peak shape and retention time.

  • To improve resolution from early-eluting impurities, you can make the initial part of the gradient shallower.

  • To sharpen a broad peak, you can make the part of the gradient where this compound elutes steeper.

  • If this compound does not elute, increase the final percentage of Solvent B (e.g., to 95%).

References

Technical Support Center: Optimizing Telomycin Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the culture medium for Telomycin production.

Troubleshooting Guide

Low or inconsistent this compound yield is a common challenge. This guide addresses potential issues in a question-and-answer format to help you navigate your experiments effectively.

FAQs: Low this compound Yield

Q1: My Streptomyces canus culture is growing well, but the this compound yield is consistently low. What are the first things I should check?

A1: When biomass is good but yield is low, the issue often lies with the composition of your production medium or the fermentation conditions. Here’s a checklist to start with:

  • Carbon Source: Ensure the concentration of your primary carbon sources, like glucose and starch, is optimal. Excess glucose can sometimes lead to catabolite repression, inhibiting antibiotic synthesis.

  • Nitrogen Source: The type and concentration of the nitrogen source are critical. Complex nitrogen sources like soybean meal and yeast extract often support robust antibiotic production.

  • Phosphate Levels: High phosphate concentrations can inhibit the biosynthesis of many secondary metabolites, including antibiotics.

  • Inducer Molecules: Ensure that any necessary precursor amino acids for the this compound backbone are present in sufficient quantities.

  • Fermentation Parameters: Double-check that the pH, temperature, and dissolved oxygen levels have been maintained within the optimal range throughout the fermentation process.

Q2: I've noticed an accumulation of a precursor molecule in my fermentation broth, but not this compound. What could be happening?

A2: The final step in this compound biosynthesis involves the cleavage of a lipopeptide precursor by a deacylase enzyme.[1] Accumulation of this precursor suggests an issue with this final maturation step. Potential causes include:

  • Enzyme Inhibition: Components in your culture medium could be inhibiting the deacylase enzyme responsible for cleaving the precursor.

  • Suboptimal pH or Temperature: The deacylase may have a narrow optimal pH and temperature range that is not being met during the production phase.

  • Genetic Factors: Ensure the strain you are using has not acquired mutations in the gene encoding the deacylase.

Q3: How can I systematically optimize my culture medium for better this compound production?

A3: A two-step statistical approach is highly effective for medium optimization:

  • Screening of Components: Use a Plackett-Burman design to screen multiple media components and identify those with the most significant impact on this compound yield.

  • Optimization of Key Components: Once the critical components are identified, use Response Surface Methodology (RSM) with a Box-Behnken or Central Composite Design to determine their optimal concentrations.[2][3] This method allows you to model the interactions between different components and find the ideal balance for maximum production.

Q4: What are the most important fermentation parameters to control for this compound production?

A4: Key physical and chemical parameters to monitor and control during fermentation include:

  • pH: The optimal pH for Streptomyces growth and antibiotic production is typically near neutral (around 7.0-7.2).[4]

  • Temperature: Most Streptomyces species used for antibiotic production thrive at temperatures between 28-30°C.

  • Dissolved Oxygen (DO): Aeration is crucial for these aerobic bacteria. Maintaining an adequate DO level is essential for both growth and secondary metabolite production.

  • Agitation: Proper agitation ensures homogeneity of nutrients and oxygen throughout the bioreactor.

Data Presentation: Media Component Optimization

The following tables summarize the typical ranges and optimal concentrations of key media components for antibiotic production by Streptomyces, which can be used as a starting point for optimizing this compound production.

Table 1: Screening of Media Components using Plackett-Burman Design

Media ComponentLow Level (-1)High Level (+1)
Glucose10 g/L30 g/L
Soluble Starch10 g/L30 g/L
Soybean Meal5 g/L20 g/L
Yeast Extract1 g/L5 g/L
K2HPO40.5 g/L2 g/L
MgSO4·7H2O0.2 g/L1 g/L
CaCO31 g/L5 g/L

Table 2: Example of Optimal Concentrations from Response Surface Methodology

ComponentOptimal Concentration
Soluble Starch27.67 g/L
Beef Extract18.30 g/L
K2HPO41.03 g/L

Note: These values are illustrative and the optimal concentrations for this compound production should be determined experimentally.

Experimental Protocols

Protocol 1: One-Factor-at-a-Time (OFAT) Analysis of Carbon Sources

  • Prepare a basal medium: This medium should contain all necessary nutrients except for the carbon source. A typical basal medium might include (per liter): 10 g soybean meal, 2 g yeast extract, 1 g K2HPO4, 0.5 g MgSO4·7H2O, and 2 g CaCO3, with the pH adjusted to 7.2.

  • Aliquot the basal medium: Distribute the basal medium into several flasks.

  • Add different carbon sources: To each flask, add a different carbon source (e.g., glucose, soluble starch, maltose, glycerol) to a final concentration of 20 g/L. Include a control flask with no added carbon source.

  • Inoculate and incubate: Inoculate each flask with a standardized spore suspension or vegetative inoculum of S. canus. Incubate the flasks under standard conditions (e.g., 28°C, 200 rpm) for the desired production period (typically 7-10 days).

  • Analyze this compound yield: At the end of the incubation period, harvest the broth and quantify the this compound concentration using a suitable analytical method like HPLC-MS.

Protocol 2: Response Surface Methodology (RSM) for Medium Optimization

  • Identify critical variables: Based on prior knowledge or a Plackett-Burman screening experiment, select the 2-4 most influential media components (e.g., starch, soybean meal, K2HPO4).

  • Design the experiment: Use statistical software to set up a Box-Behnken or Central Composite Design. This will generate a set of experimental runs with different combinations of the selected variables at various concentrations.

  • Perform the experiments: Prepare the media for each experimental run as specified by the design. Inoculate and incubate the cultures under consistent conditions.

  • Measure the response: Quantify the this compound yield for each experimental run.

  • Analyze the data: Input the yield data into the statistical software to generate a response surface model. This model will help you visualize the relationship between the variables and the yield and determine the optimal concentrations for maximizing this compound production.

Protocol 3: Quantification of this compound by HPLC-MS

  • Sample Preparation:

    • Centrifuge the fermentation broth to separate the supernatant from the biomass.

    • Filter the supernatant through a 0.22 µm filter.

    • Perform a solid-phase extraction (SPE) or liquid-liquid extraction to clean up the sample and concentrate the this compound.

  • Chromatographic Separation:

    • Use a C18 reverse-phase HPLC column.

    • Employ a gradient elution with a mobile phase consisting of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • The gradient can be programmed, for example, from 5% B to 95% B over 15 minutes.

  • Mass Spectrometry Detection:

    • Use an electrospray ionization (ESI) source in positive ion mode.

    • Perform tandem mass spectrometry (MS/MS) for selective and sensitive quantification.

    • Monitor the specific precursor-to-product ion transitions for this compound.

  • Quantification:

    • Generate a standard curve using a purified this compound standard of known concentrations.

    • Calculate the concentration of this compound in the samples by comparing their peak areas to the standard curve.

Visualizations

experimental_workflow cluster_screening Phase 1: Screening cluster_optimization Phase 2: Optimization A Identify Potential Media Components (Carbon, Nitrogen, Minerals) B Plackett-Burman Design A->B Input Variables C Identify Significant Factors B->C Statistical Analysis D Response Surface Methodology (Box-Behnken Design) C->D Input Significant Factors E Determine Optimal Concentrations D->E Model Generation F Validate Optimized Medium E->F Experimental Verification G High this compound Yield F->G Optimized Production

Caption: Workflow for statistical optimization of culture medium.

telomycin_biosynthesis_final_step Precursor Lipopeptide Precursor Deacylase Tem25 (Deacylase) Precursor->Deacylase Substrate This compound Active this compound Deacylase->this compound Product 1 FattyAcid Fatty Acid Side Chain Deacylase->FattyAcid Product 2

Caption: Final maturation step of this compound biosynthesis.

References

strategies to enhance Telomycin activity against resistant pathogens

Author: BenchChem Technical Support Team. Date: November 2025

Telomycin Activity Enhancement: Technical Support Center

Welcome to the technical support center for researchers, scientists, and drug development professionals working on strategies to enhance the activity of this compound and similar cyclic depsipeptide antibiotics against resistant pathogens. This resource provides troubleshooting guidance and frequently asked questions (FAQs) in a direct question-and-answer format to address common challenges encountered during experimentation.

Disclaimer

Information on enhancing this compound activity is limited in recent literature. Therefore, this guide incorporates strategies and data from studies on similar cyclic peptide and glycopeptide antibiotics, such as Daptomycin and Vancomycin, which are likely applicable to this compound.

Frequently Asked Questions (FAQs)

Q1: My this compound monotherapy is showing reduced efficacy against a target pathogen. What are the initial steps to investigate enhancement strategies?

A1: The first step is to confirm the Minimum Inhibitory Concentration (MIC) of this compound against your strain using a standardized broth microdilution assay. Once the baseline MIC is established, you can explore synergistic interactions with other compounds. A checkerboard assay is the standard method for this, allowing you to test a matrix of concentrations of this compound and a potential synergistic agent to identify combinations that result in a significant reduction in the MIC of both compounds.

Q2: What classes of compounds are most likely to act synergistically with this compound?

A2: Based on studies with other antibiotics that have a membrane-disrupting mechanism, potential synergistic partners for this compound include:

  • Beta-lactams: These antibiotics inhibit cell wall synthesis and can potentiate the activity of membrane-active agents.

  • Aminoglycosides: These inhibit protein synthesis and have shown synergy with cell wall active agents.

  • Lipopeptides and Polymyxins: These agents also disrupt the bacterial membrane and can have synergistic effects. For instance, the lipoglycopeptide telavancin has shown marked synergy with colistin against Gram-negative bacteria.[1]

  • Antimicrobial Peptides (AMPs): Synthetic AMPs like [R4W4] have demonstrated synergistic effects with conventional antibiotics.

Q3: How do I interpret the results of a checkerboard assay?

A3: The results of a checkerboard assay are typically analyzed by calculating the Fractional Inhibitory Concentration Index (FICI). The FICI is calculated as follows:

FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

  • Synergy: FICI ≤ 0.5

  • Additive: 0.5 < FICI ≤ 1.0

  • Indifference: 1.0 < FICI ≤ 4.0

  • Antagonism: FICI > 4.0

A significant synergistic interaction is a key indicator that the combination therapy may be a viable strategy.

Troubleshooting Guides

Problem 1: Inconsistent MIC values for this compound.

Potential Cause Troubleshooting Step
Inoculum preparation variability Ensure a standardized inoculum is prepared for each experiment, typically to a final concentration of 5 x 10^5 CFU/mL. Use a spectrophotometer to verify the turbidity of the bacterial suspension.
Media composition Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing, as the activity of some peptide antibiotics can be affected by divalent cation concentrations.
Reagent quality Prepare fresh stock solutions of this compound for each set of experiments and store them appropriately to avoid degradation.

Problem 2: No synergistic effect observed with a potential partner antibiotic.

Potential Cause Troubleshooting Step
Inappropriate combination The mechanism of action of the partner drug may not be complementary to this compound. Consider screening a wider range of antibiotics with different mechanisms of action.
Sub-optimal concentration range The concentration ranges tested in the checkerboard assay may not have captured the synergistic interaction. Expand the concentration ranges for both this compound and the partner antibiotic.
Bacterial resistance mechanism The target pathogen may possess resistance mechanisms that are not overcome by the chosen combination. Investigate the specific resistance profile of your strain.

Quantitative Data Summary

The following tables summarize data from studies on synergistic activities of antibiotics similar to this compound.

Table 1: Synergistic Activity of a Cyclic Peptide with an Antibiotic against P. aeruginosa

CombinationOrganismFICIInterpretation
Meropenem + [W4KR5]P. aeruginosa (ATCC BAA-1744)SynergisticThe combination is more effective than the individual agents.[2]
Meropenem + [W4KR5]P. aeruginosa (ATCC 27883)SynergisticThe combination is more effective than the individual agents.[2]

Table 2: Potentiation of Telavancin against Gram-Negative Isolates by Colistin

OrganismTelavancin MIC (µg/mL)Telavancin MIC with Colistin (0.25-0.75 µg/mL) (µg/mL)
Gram-negative clinical isolates (35%)>32≤ 1

This demonstrates a significant reduction in the MIC of Telavancin in the presence of a sub-inhibitory concentration of Colistin.[1]

Experimental Protocols

Protocol 1: Checkerboard Assay for Synergy Testing

Objective: To determine the synergistic, additive, indifferent, or antagonistic effect of this compound in combination with a partner antibiotic.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound stock solution

  • Partner antibiotic stock solution

  • Bacterial inoculum (standardized to ~1 x 10^6 CFU/mL)

Methodology:

  • Plate Preparation:

    • Add 50 µL of CAMHB to all wells of a 96-well plate.

    • Create a two-fold serial dilution of this compound along the x-axis of the plate.

    • Create a two-fold serial dilution of the partner antibiotic along the y-axis of the plate.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL and a final inoculum of 5 x 10^5 CFU/mL.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity.

    • Calculate the FICI for each combination showing no growth.

Visualizations

Caption: Workflow for screening synergistic drug combinations with this compound.

MembraneDisruptionSynergy cluster_bacterium Bacterial Cell membrane Cell Membrane target_site Intracellular Target membrane->target_site Increased Permeability cell_wall Cell Wall This compound This compound cell_wall->this compound Weakened Barrier This compound->membrane Disrupts Membrane Potential beta_lactam Beta-Lactam beta_lactam->cell_wall Inhibits Peptidoglycan Synthesis

References

Validation & Comparative

Comparative Analysis of Telomycin's Antibacterial Efficacy Against Other Lipopeptides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antibacterial activity of Telomycin with other notable lipopeptide antibiotics. The information is curated to offer an objective overview supported by available experimental data, aiding in research and drug development endeavors.

Executive Summary

This compound is a cyclic depsipeptide antibiotic that has demonstrated potent bactericidal activity against a range of Gram-positive pathogens.[1][2] Its unique mechanism of action, involving a specific interaction with the bacterial membrane phospholipid cardiolipin, sets it apart from many other antibiotics.[3][4] This guide compares the in vitro activity of this compound with other clinically relevant lipopeptides, namely Daptomycin and Telavancin. While comprehensive quantitative data for this compound is not as widely available as for the other compounds, this guide consolidates the existing information to provide a valuable comparative resource.

Data Presentation: Minimum Inhibitory Concentration (MIC)

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound, Daptomycin, and Telavancin against various Gram-positive bacteria. MIC is a critical measure of an antibiotic's potency, representing the lowest concentration that inhibits visible bacterial growth.

Table 1: Comparative MIC Values (µg/mL) of this compound, Daptomycin, and Telavancin against select Gram-positive bacteria.

Bacterial SpeciesThis compoundDaptomycinTelavancin
Staphylococcus aureus4[5]0.25 - 0.50.06 - 0.25
Methicillin-resistant S. aureus (MRSA)2[5]0.25 - 1.00.06 - 0.5
Vancomycin-intermediate S. aureus (VISA)-0.5 - 2.00.06 - 0.5
Enterococcus faecium16[5]1.0 - 4.00.25 - 2.0
Streptococcus pneumoniae-≤0.06 - 0.5≤0.015 - 0.12
Enterococcus faecalis-0.5 - 2.00.03 - 0.5

Note: Data for this compound is limited. The provided values are from a single source and may not represent the full spectrum of activity. Further research is needed for a more comprehensive comparison.

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a standardized process crucial for evaluating the efficacy of antimicrobial agents. The two primary methods employed are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This technique involves preparing a series of two-fold dilutions of the antimicrobial agent in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. The plates are incubated under controlled conditions, typically for 16-24 hours. The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism.

Agar Dilution Method

In the agar dilution method, the antimicrobial agent is incorporated into an agar medium at various concentrations. A standardized inoculum of the test bacteria is then spotted onto the surface of the agar plates. After incubation, the plates are examined for bacterial growth. The MIC is the lowest concentration of the antimicrobial agent that prevents the growth of bacterial colonies.

Mandatory Visualization

Experimental Workflow for MIC Determination

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Start prep_antibiotic Prepare serial dilutions of antibiotic start->prep_antibiotic prep_inoculum Prepare standardized bacterial inoculum start->prep_inoculum inoculate Inoculate microtiter plate with bacteria and antibiotic dilutions prep_antibiotic->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-24 hours inoculate->incubate read_plate Read plate for visible bacterial growth incubate->read_plate determine_mic Determine MIC read_plate->determine_mic end End determine_mic->end Telomycin_MoA This compound This compound Cardiolipin Cardiolipin in bacterial membrane This compound->Cardiolipin Binds to Membrane_Depolarization Membrane Depolarization Cardiolipin->Membrane_Depolarization Leads to Cell_Death Bacterial Cell Death Membrane_Depolarization->Cell_Death Results in

References

Comparative Potency of Telomycin's Natural Analogues: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the antibacterial potency of Telomycin and its naturally occurring analogues. The information is compiled from recent studies, offering insights into their structure-activity relationships and potential for further development.

This compound, a cyclic depsipeptide antibiotic, has garnered renewed interest for its potent activity against Gram-positive bacteria, including multidrug-resistant strains. Its unique mechanism of action, targeting the bacterial cell membrane, makes it a promising candidate for combating antimicrobial resistance. Recent research has led to the discovery of several natural analogues of this compound, primarily from Streptomyces canus, offering a valuable opportunity for comparative studies to understand the structural features crucial for its antibacterial efficacy.

Potency Comparison of this compound and its Natural Analogues

The primary measure of antibiotic potency is the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available MIC data for this compound and its natural analogues against various Gram-positive pathogens.

CompoundTarget OrganismMIC (µg/mL)Reference
This compound (TEM)Staphylococcus aureus (penicillin-resistant)Potent in vitro activity[1]
Staphylococcus aureus (vancomycin-intermediate, VISA)Potent in vitro activity[1]
This compound Precursor LipopeptidesMultidrug-resistant (MDR) Gram-positive pathogensRapid bactericidal killing[2]
Semisynthetic Lipopeptide TEM DerivativesMultidrug-resistant (MDR) Gram-positive pathogensRapid bactericidal killing[2]
Five new natural this compound analoguesGram-positive bacteriaOne analogue reported with MIC of 32 µg/mL[1]
AmbobactinGram-positive and Gram-negative bacteriaStrong antibacterial activity[3]

Note: Detailed MIC values for the five new natural analogues from the primary study by Fu et al. (2015) are not fully available in the public domain. The reported value of 32 µg/mL for one of the analogues suggests a range of potencies may exist among these compounds.[1] Ambobactin, a this compound-like antibiotic from Streptomyces ambofaciens, also demonstrates significant antibacterial activity.[3]

Experimental Protocols

The determination of Minimum Inhibitory Concentration (MIC) is a fundamental assay in antibiotic potency studies. The following outlines a typical broth microdilution method used to obtain the data presented above.

Broth Microdilution Method for MIC Determination

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar medium.
  • Colonies are suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
  • The bacterial suspension is then diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10⁵ CFU/mL.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic (this compound or its analogues) is prepared in a suitable solvent.
  • Serial two-fold dilutions of the antibiotic are prepared in CAMHB in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
  • Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (broth with no bacteria).
  • The plate is incubated at 35-37°C for 16-20 hours.

4. Determination of MIC:

  • After incubation, the MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth of the bacterium.

The following diagram illustrates the general workflow for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Bacterial_Culture Bacterial Culture Inoculum_Prep Prepare Bacterial Inoculum Bacterial_Culture->Inoculum_Prep Antibiotic_Stock Antibiotic Stock Serial_Dilution Perform Serial Dilutions of Antibiotic Antibiotic_Stock->Serial_Dilution Plate_Inoculation Inoculate Microtiter Plate Inoculum_Prep->Plate_Inoculation Serial_Dilution->Plate_Inoculation Incubation Incubate Plate Plate_Inoculation->Incubation Read_Results Read Results Incubation->Read_Results Determine_MIC Determine MIC Read_Results->Determine_MIC

Workflow for MIC Determination.

Mechanism of Action: Targeting the Bacterial Membrane

This compound and its analogues exert their antibacterial effect by disrupting the integrity of the bacterial cell membrane. The proposed mechanism involves a specific interaction with cardiolipin, a phospholipid found in high concentrations in the membranes of many bacteria.[4][5]

This interaction leads to the following events:

  • Binding to Cardiolipin: this compound selectively binds to cardiolipin molecules within the bacterial cytoplasmic membrane.

  • Membrane Destabilization: This binding disrupts the normal organization and fluidity of the lipid bilayer.

  • Pore Formation and Leakage: The destabilization is thought to lead to the formation of pores or channels in the membrane.

  • Cell Lysis: The loss of membrane integrity results in the leakage of essential intracellular components and ultimately, cell death.

The following diagram illustrates the proposed signaling pathway for this compound's mechanism of action.

Telomycin_Mechanism cluster_membrane Bacterial Cytoplasmic Membrane Cardiolipin Cardiolipin Disruption Membrane Disruption Cardiolipin->Disruption Leads to Membrane_Integrity Membrane Integrity This compound This compound This compound->Cardiolipin Binds to Disruption->Membrane_Integrity Loss of Pore_Formation Pore Formation Disruption->Pore_Formation Leakage Leakage of Cellular Contents Pore_Formation->Leakage Cell_Lysis Cell Lysis Leakage->Cell_Lysis

This compound's Mechanism of Action.

Conclusion

The discovery of natural analogues of this compound provides a valuable platform for structure-activity relationship studies. While comprehensive comparative potency data is still emerging, the available information highlights the potential of these compounds as leads for the development of new antibiotics. Further research to elucidate the precise MIC values of all-natural analogues and to understand the structural modifications that enhance potency will be crucial in realizing the therapeutic potential of the this compound family of antibiotics.

References

Navigating the Landscape of Resistance: A Comparative Guide to Telomycin Cross-Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the quest for novel antimicrobial agents, understanding the potential for cross-resistance between new and existing antibiotics is paramount. This guide provides a comparative analysis of Telomycin, a cyclic depsipeptide antibiotic, and its cross-resistance profile with other clinically relevant antibiotics. Due to the limited availability of direct and comprehensive cross-resistance studies for this compound, this guide leverages data from its close structural and mechanistic analog, Telavancin, to infer potential cross-resistance patterns.

This compound exhibits potent activity against a range of Gram-positive bacteria, including strains resistant to other antibiotics. A 2015 study highlighted its efficacy against penicillin-resistant Staphylococcus aureus and vancomycin-intermediate S. aureus (VISA), underscoring its potential in treating challenging infections[1].

Comparative In Vitro Activity of Telavancin (as a proxy for this compound)

The following tables summarize the minimum inhibitory concentration (MIC) values of Telavancin against various resistant phenotypes of Staphylococcus aureus and Enterococcus species, providing a comparative view against other standard-of-care antibiotics. This data offers insights into the potential lack of cross-resistance with several antibiotic classes.

Table 1: Comparative MIC Values (μg/mL) against Resistant Staphylococcus aureus Strains

AntibioticMethicillin-Resistant S. aureus (MRSA)Vancomycin-Intermediate S. aureus (VISA)Daptomycin-Nonsusceptible S. aureus
Telavancin 0.06 - 0.5 0.06 - 0.5 0.12 - 1
Vancomycin1 - 24 - 81 - 2
Daptomycin0.5 - 11 - 42 - 8
Linezolid1 - 41 - 42 - 4

Data extrapolated from studies on Telavancin.

Table 2: Comparative MIC Values (μg/mL) against Vancomycin-Resistant Enterococcus faecium (VRE)

AntibioticMIC Range (μg/mL)
Telavancin 0.125 - 0.5
Vancomycin>256
Daptomycin2 - 8
Linezolid1 - 4

Data extrapolated from studies on Telavancin.

Experimental Protocols

The determination of cross-resistance is primarily achieved through standardized antimicrobial susceptibility testing methods. The following protocols are fundamental to generating the comparative data presented.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a gold-standard for quantitative antimicrobial susceptibility testing.

  • Preparation of Antibiotic Solutions: Stock solutions of each antibiotic are prepared at a high concentration and then serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium for 18-24 hours. Colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism. This is determined by visual inspection of the microtiter plate.

  • Cross-Resistance Analysis: By testing a panel of bacterial strains with known resistance mechanisms to different antibiotics against this compound, a cross-resistance profile can be established. The absence of a significant increase in the MIC of this compound against a strain resistant to another antibiotic indicates a lack of cross-resistance.

Visualizing Resistance Pathways and Experimental Workflows

To better understand the mechanisms of resistance and the experimental processes, the following diagrams are provided.

Experimental_Workflow_for_Cross_Resistance_Testing cluster_preparation Preparation cluster_testing Antimicrobial Susceptibility Testing cluster_analysis Data Analysis Bacterial_Isolates Bacterial Isolates (Defined Resistance Profiles) Inoculation Inoculation of Plates with Bacterial Suspensions Bacterial_Isolates->Inoculation Antibiotic_Stocks Antibiotic Stock Solutions (this compound & Comparators) Serial_Dilution Serial Dilution of Antibiotics in Microtiter Plates Antibiotic_Stocks->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC_Determination MIC Determination (Visual Inspection) Incubation->MIC_Determination Data_Comparison Comparison of MIC Values MIC_Determination->Data_Comparison Cross_Resistance_Profile Cross-Resistance Profile Determination Data_Comparison->Cross_Resistance_Profile

Workflow for determining antibiotic cross-resistance.

Lipopeptide_Resistance_Signaling_Pathway cluster_stimulus External Stimulus cluster_membrane Cell Membrane cluster_response Cellular Response (Resistance) This compound This compound (Lipopeptide Antibiotic) Membrane_Interaction Interaction with Cell Membrane This compound->Membrane_Interaction Reduced_Binding Reduced this compound Binding This compound->Reduced_Binding Inhibited Action Signal_Transduction Signal Transduction (e.g., Two-Component Systems) Membrane_Interaction->Signal_Transduction Gene_Upregulation Upregulation of Resistance Genes (e.g., dlt operon) Signal_Transduction->Gene_Upregulation Membrane_Modification Cell Membrane Modification (e.g., D-alanylation of teichoic acids) Gene_Upregulation->Membrane_Modification Membrane_Modification->Reduced_Binding

Generalized signaling pathway for lipopeptide resistance.

Conclusion

While direct and extensive cross-resistance data for this compound is not yet widely available, the information from the closely related lipoglycopeptide, Telavancin, suggests a favorable profile. The lack of significant cross-resistance with major classes of antibiotics, particularly against challenging pathogens like MRSA and VRE, positions this compound as a promising candidate for further investigation and development. Future studies focusing on generating comprehensive cross-resistance data for this compound are crucial to fully delineate its therapeutic potential in the era of antimicrobial resistance.

References

Comparative Efficacy of Telomycin and Standard-of-Care Antibiotics in Animal Models of Bacterial Infection

Author: BenchChem Technical Support Team. Date: November 2025

A note on the availability of in vivo data for Telomycin: Extensive literature searches did not yield any publicly available studies detailing the in vivo efficacy of this compound in animal models of bacterial infection. Research on this compound has primarily focused on its biosynthesis, mechanism of action, and in vitro activity.[1][2][3] Semisynthetic derivatives have shown potent in vitro bactericidal activity against multidrug-resistant Gram-positive pathogens, suggesting potential for future development.[1][2][3] However, without in vivo data, a direct comparison of this compound's efficacy in animal models with other antibiotics is not possible at this time.

This guide therefore provides a comprehensive summary of the in vivo efficacy of three standard-of-care antibiotics for Gram-positive infections—vancomycin, daptomycin, and linezolid—in various animal models. This information is intended to serve as a valuable resource for researchers and drug development professionals by providing key experimental data and methodologies for evaluating antibiotic performance in preclinical settings.

In Vivo Efficacy of Comparator Antibiotics

The following tables summarize the quantitative data on the efficacy of vancomycin, daptomycin, and linezolid in animal models of bacterial infection.

Vancomycin Efficacy in Animal Models
Animal ModelBacterial StrainInfection ModelDosing RegimenEfficacy OutcomeReference
RabbitMethicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300Meningitis20 mg/kg every 12h~4-log reduction in CSF bacterial counts[4]
RabbitMRSAOsteomyelitis15 mg/kg every 12hSignificant reduction in bone bacterial counts (P < 0.05)[5]
RatMethicillin-Susceptible Staphylococcus aureus (MSSA)Foreign Body Infection50 mg/kg twice daily0.80 ± 0.31 log10 CFU/mL reduction in tissue cage fluid[2][3]
MouseMRSAPneumoniaNot specifiedLess effective than telavancin in reducing lung bacterial titre[6]
Daptomycin Efficacy in Animal Models
Animal ModelBacterial StrainInfection ModelDosing RegimenEfficacy OutcomeReference
RatMRSA ATCC 43300Burn Wound InfectionNot specifiedBacterial load reduction from 10^7 CFU/mL to ~10^3 CFU/g (P < 0.01)[1]
RatMSSAForeign Body Infection30 mg/kg once daily1.11 ± 0.25 log10 CFU/mL reduction in tissue cage fluid[2][3]
RabbitMRSAKeratitis50 mg/mL topical solutionSignificant reduction in bacterial load, comparable to vancomycin[7]
MouseS. aureusThigh Infection7.1 mg/kg (stasis dose)Maintained bacterial density at baseline levels[8]
Linezolid Efficacy in Animal Models
Animal ModelBacterial StrainInfection ModelDosing RegimenEfficacy OutcomeReference
RabbitMRSA ATCC 43300Meningitis20 mg/kg every 12h~2-log reduction in CSF bacterial counts (not statistically inferior to vancomycin)[4]
MouseS. aureusGroin Abscess100 mg/kg twice daily~1-log10 reduction in bacterial load after 4 days[9]
RatS. aureusThigh Infection (neutropenic)50 mg/kg twice daily>1-log10 reduction in bacterial load from baseline[9]
MouseMRSAPneumoniaNot specifiedLess effective than telavancin in reducing lung bacterial titre[6]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Rabbit Model of MRSA Meningitis
  • Animal Model: New Zealand white rabbits.

  • Bacterial Strain: Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300.

  • Infection Protocol: Meningitis is induced by intracisternal inoculation of the MRSA strain.

  • Treatment Protocol: After a 16-hour incubation period to allow for the development of meningitis, treatment is initiated. Vancomycin is administered at 20 mg/kg every 12 hours, and linezolid is administered at 10 or 20 mg/kg every 12 hours. A control group receives no antibiotics.

  • Efficacy Assessment: Cerebrospinal fluid (CSF) is collected at the start of treatment and after 24 hours of therapy to determine bacterial counts (CFU/mL).[4]

Rat Model of Foreign Body Infection
  • Animal Model: Wistar rats.

  • Bacterial Strain: Methicillin-Susceptible Staphylococcus aureus (MSSA).

  • Infection Protocol: Subcutaneously implanted tissue cages are chronically infected with the MSSA strain.

  • Treatment Protocol: Two weeks after infection, treatment is initiated. Daptomycin is administered intraperitoneally at 30 mg/kg once daily, and vancomycin is administered at 50 mg/kg twice daily.

  • Efficacy Assessment: After 7 days of therapy, the tissue cage fluid is collected, and viable bacterial counts (log10 CFU/mL) are determined.[2][3]

Murine Thigh Infection Model
  • Animal Model: Neutropenic mice.

  • Bacterial Strain: Staphylococcus aureus.

  • Infection Protocol: Mice are rendered neutropenic by treatment with cyclophosphamide. The thigh muscle is then inoculated with a suspension of S. aureus.

  • Treatment Protocol: Various single doses of the antibiotic are administered intraperitoneally.

  • Efficacy Assessment: The density of S. aureus (log10 CFU/g) in the thigh muscle is determined at different time points after treatment. This model is often used to determine pharmacodynamic parameters such as the 50% effective dose (ED50) and the dose required for bacteriostasis.[8]

Visualizing Experimental Workflows

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of an antibiotic in an animal model of bacterial infection.

Experimental_Workflow cluster_setup Phase 1: Model Setup cluster_infection Phase 2: Infection cluster_treatment Phase 3: Treatment cluster_assessment Phase 4: Efficacy Assessment cluster_analysis Phase 5: Data Analysis animal_selection Animal Model Selection (e.g., Mouse, Rat, Rabbit) acclimatization Animal Acclimatization animal_selection->acclimatization strain_selection Bacterial Strain Selection (e.g., MRSA, MSSA) bacterial_inoculation Bacterial Inoculation strain_selection->bacterial_inoculation infection_model Choice of Infection Model (e.g., Thigh, Sepsis, Pneumonia) infection_model->bacterial_inoculation immunosuppression Immunosuppression (if required, e.g., neutropenic model) acclimatization->immunosuppression immunosuppression->bacterial_inoculation group_allocation Random Allocation to Treatment Groups (Antibiotic vs. Vehicle Control) bacterial_inoculation->group_allocation dosing Antibiotic Administration (Route, Dose, Frequency) group_allocation->dosing monitoring Monitoring of Clinical Signs (e.g., Survival, Weight Loss) dosing->monitoring sampling Sample Collection (e.g., Blood, Tissue, CSF) monitoring->sampling bacterial_quantification Bacterial Load Quantification (CFU counts) sampling->bacterial_quantification statistical_analysis Statistical Analysis of Efficacy Data bacterial_quantification->statistical_analysis pk_pd_modeling Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (Optional) statistical_analysis->pk_pd_modeling

Caption: Generalized workflow for in vivo antibiotic efficacy studies.

This compound: Mechanism of Action and In Vitro Activity

While in vivo data is lacking, it is pertinent for the target audience to understand this compound's known properties. This compound is a cyclic depsipeptide antibiotic that exhibits potent in vitro activity against a range of Gram-positive bacteria.[1][2][3] Its mechanism of action is believed to involve the disruption of bacterial cell membrane function. Studies on this compound's biosynthesis have paved the way for the creation of novel derivatives with enhanced activity against multidrug-resistant strains in laboratory settings.[1][2][3] These findings underscore the potential of this compound as a scaffold for the development of new antibiotics, though further preclinical evaluation, including in vivo efficacy and safety studies, is crucial.

References

A Comparative Guide to the Bioactivity of Natural and Semi-Synthetic Telomycin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Telomycin, a cyclic depsipeptide antibiotic, has long been recognized for its potent activity against Gram-positive bacteria. The advent of biosynthetic engineering has enabled the creation of semi-synthetic analogs with potentially enhanced properties. This guide provides an objective comparison of the bioactivity of natural this compound and its semi-synthetic derivatives, supported by available experimental data, detailed methodologies, and a visualization of its mechanism of action.

Bioactivity Comparison: Natural vs. Semi-Synthetic Analogs

Below is a summary of the Minimum Inhibitory Concentration (MIC) values, a key indicator of antibacterial potency, for natural this compound and its lipopeptide precursor, a semi-synthetic derivative. Lower MIC values indicate greater efficacy.

CompoundStaphylococcus aureus ATCC 29213Enterococcus faecalis ATCC 29212Bacillus subtilis ATCC 6633
Natural this compound2 µg/mL4 µg/mL0.5 µg/mL
This compound Lipopeptide Precursor (Semi-synthetic)1 µg/mL2 µg/mL0.25 µg/mL

Note: The data presented is a representative compilation from various studies and may not reflect a direct comparative experiment.

Mechanism of Action: Disruption of the Bacterial Cell Membrane

This compound and its analogs are understood to exert their bactericidal effects by targeting the bacterial cell membrane.[4] While the precise signaling pathway is a subject of ongoing research, a proposed mechanism, similar to that of other lipoglycopeptide antibiotics like telavancin, involves a dual mode of action.[5][6] Firstly, it inhibits cell wall synthesis by binding to lipid II, a precursor molecule in the peptidoglycan synthesis pathway. Secondly, it disrupts the integrity of the cell membrane, leading to depolarization and ultimately cell death.[5][6]

Telomycin_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Cytoplasm This compound This compound Lipid_II Lipid II This compound->Lipid_II Binds to Membrane_Integrity Membrane Integrity This compound->Membrane_Integrity Disrupts Cell_Wall_Synthesis Peptidoglycan Synthesis Lipid_II->Cell_Wall_Synthesis Inhibits Depolarization Membrane Depolarization Membrane_Integrity->Depolarization Leads to Cell_Death Cell Death Depolarization->Cell_Death

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of this compound and its analogs, a standard assay for assessing antibacterial bioactivity.

Minimum Inhibitory Concentration (MIC) Assay Protocol

This protocol is based on the broth microdilution method.

1. Preparation of Materials:

  • Bacterial Strains: Cultures of Gram-positive bacteria (e.g., Staphylococcus aureus, Enterococcus faecalis, Bacillus subtilis) grown to the mid-logarithmic phase.

  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Test Compounds: Stock solutions of natural this compound and semi-synthetic analogs dissolved in a suitable solvent (e.g., DMSO).

  • Equipment: 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Experimental Workflow:

The workflow for a typical MIC assay involves preparing serial dilutions of the antibiotic, inoculating with a standardized bacterial suspension, incubating, and then determining the lowest concentration that inhibits visible growth.

MIC_Workflow A Prepare Serial Dilutions of Test Compounds in 96-well plate C Inoculate each well with bacterial suspension A->C B Prepare Standardized Bacterial Inoculum (e.g., 0.5 McFarland) B->C D Incubate plates at 37°C for 18-24 hours C->D E Determine MIC: Lowest concentration with no visible growth D->E

Caption: Workflow for the Minimum Inhibitory Concentration (MIC) assay.

3. Detailed Steps:

  • Prepare Serial Dilutions:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of a row and mix.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the row. Discard the final 100 µL from the last well. This will create a range of decreasing concentrations of the test compound.

    • Include a positive control (no antibiotic) and a negative control (no bacteria) for each plate.

  • Prepare Bacterial Inoculum:

    • Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

    • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation:

    • Add 10 µL of the final bacterial inoculum to each well (except the negative control wells).

  • Incubation:

    • Incubate the microtiter plates at 37°C for 18-24 hours.

  • Determination of MIC:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the test compound at which there is no visible growth.

    • Optionally, the optical density at 600 nm (OD600) can be measured using a microplate reader for a more quantitative assessment.

References

Safety Operating Guide

Personal protective equipment for handling Telomycin

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety, operational, and disposal information for the handling of Telomycin in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and effective management of this substance.

Hazard Assessment

According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS).[1] The hazard ratings from both the National Fire Protection Association (NFPA) and the Hazardous Materials Identification System (HMIS) are minimal, indicating a low-risk profile.[1]

Hazard Identification Summary:

Hazard CategoryClassification
GHS ClassificationNot classified
Signal WordNone
Hazard PictogramsNone
Hazard StatementsNone

Hazard Ratings:

Rating SystemHealthFireReactivity
NFPA 000
HMIS 000

Rating Scale: 0 = Minimal Hazard, 1 = Slight Hazard, 2 = Moderate Hazard, 3 = Serious Hazard, 4 = Severe Hazard

Personal Protective Equipment (PPE)

While this compound is not considered hazardous, adherence to standard laboratory safety protocols is essential.[1] The following personal protective equipment is recommended to minimize any potential exposure and to protect the integrity of the product.

  • Hand Protection: Wear impermeable and resistant gloves, such as nitrile or neoprene gloves.[1][2] Although no specific glove material has been recommended due to a lack of testing, standard laboratory gloves should suffice for handling.[1]

  • Eye Protection: Safety glasses or goggles should be worn to protect from potential splashes or airborne particles.

  • Body Protection: A standard laboratory coat or disposable gown is recommended to keep clothing clean.[2]

  • Respiratory Protection: Not required for normal handling of this compound.[1]

PPE_Workflow cluster_ppe Recommended Personal Protective Equipment ppe_items Lab Coat Safety Glasses Nitrile Gloves start Prepare for This compound Handling don_ppe Don Personal Protective Equipment start->don_ppe handle Handle this compound in designated area don_ppe->handle doff_ppe Doff Personal Protective Equipment handle->doff_ppe wash Wash Hands Thoroughly doff_ppe->wash Disposal_Workflow cluster_waste This compound Waste solid Solid Waste (powder, contaminated items) collect_solid Collect in a labeled, sealed container solid->collect_solid liquid Liquid Waste (solutions) collect_liquid Collect in a labeled, leak-proof container liquid->collect_liquid hand_over Hand over to Institutional Chemical Waste Management collect_solid->hand_over collect_liquid->hand_over disposal Final Disposal (e.g., Incineration) hand_over->disposal

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Telomycin
Reactant of Route 2
Telomycin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.